BP Fluor 488 TCO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H43N4O12S2+ |
|---|---|
Molecular Weight |
787.9 g/mol |
IUPAC Name |
[6-amino-9-(2-carboxyphenyl)-4,5-disulfoxanthen-3-ylidene]azanium;[(4E)-cyclooct-4-en-1-yl] N-(5-acetamidopentyl)carbamate |
InChI |
InChI=1S/C20H14N2O9S2.C16H28N2O3/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-14(19)17-12-8-5-9-13-18-16(20)21-15-10-6-3-2-4-7-11-15/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);2-3,15H,4-13H2,1H3,(H,17,19)(H,18,20)/p+1/b;3-2+ |
InChI Key |
CBXAMBCKBVVBPF-ZPYUXNTASA-O |
Origin of Product |
United States |
Foundational & Exploratory
BP Fluor 488 TCO: A Technical Guide for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of BP Fluor 488 TCO, a fluorescent probe designed for bioorthogonal labeling applications. It covers the core chemistry, technical specifications, experimental protocols for protein labeling and live-cell imaging, and the underlying reaction pathways.
Introduction to this compound
This compound is a bright, green-fluorescent dye functionalized with a trans-cyclooctene (B1233481) (TCO) group.[1][2] This molecule is a key component in one of the fastest and most selective bioorthogonal "click chemistry" reactions: the inverse-electron demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-modified molecule.[2][3][4] This reaction is characterized by its exceptional speed, high specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst. These features make this compound an ideal tool for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, where precise and efficient labeling of biomolecules is critical.
The core of its utility lies in a two-step labeling strategy. First, a biomolecule of interest is modified with a tetrazine group. Subsequently, this compound is introduced and selectively reacts with the tetrazine, resulting in a stable, covalent fluorescent label on the target biomolecule.
Technical and Spectroscopic Data
The physicochemical and spectroscopic properties of this compound and its tetrazine counterpart are summarized below, providing essential information for experimental design.
| Property | This compound | BP Fluor 488 Tetrazine |
| Molecular Formula | C₃₆H₄₃N₄O₁₂S₂ | C₃₀H₂₁N₇O₁₀S₂ |
| Molecular Weight | 787.9 g/mol | 703.7 g/mol |
| CAS Number | 2766559-05-9 | 1466419-80-6 |
| Excitation Maximum (λex) | 494 nm | 493 nm |
| Emission Maximum (λem) | 517 nm | 517 nm |
| Extinction Coefficient | 73,000 M⁻¹cm⁻¹ | 83,000 M⁻¹cm⁻¹ |
| Solubility | Water, DMSO, DMF, MeOH | Water, MeOH, DMSO, DMF |
| Storage | -20°C | -20°C |
The TCO-Tetrazine Ligation: Mechanism and Kinetics
The reaction between this compound and a tetrazine-modified molecule is a cornerstone of bioorthogonal chemistry. This ligation proceeds via an inverse-electron demand Diels-Alder cycloaddition, a type of [4+2] cycloaddition reaction. The electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile. This initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases dinitrogen (N₂) gas and forms a stable dihydropyridazine (B8628806) product.
The kinetics of this reaction are exceptionally fast, with second-order rate constants reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹. This allows for efficient labeling at low concentrations, which is a significant advantage for in vivo applications. The reaction is also highly selective, with no cross-reactivity with other functional groups found in biological systems.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in protein labeling and live-cell imaging. Optimization may be required for specific applications.
Protocol for Labeling a Tetrazine-Modified Protein
This protocol describes the labeling of a protein that has been previously functionalized with a tetrazine moiety.
Materials:
-
Tetrazine-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting spin column
Procedure:
-
Prepare this compound Solution: Immediately before use, prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 1.1 to 2-fold molar excess of the this compound solution to the tetrazine-modified protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 1-2 hours at 4°C. The reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Purification: Remove excess, unreacted this compound using a desalting spin column or dialysis.
-
Storage: The labeled protein is now ready for downstream applications or can be stored at 4°C, protected from light.
Protocol for Live-Cell Imaging
This protocol outlines a two-step procedure for labeling and imaging a target protein on the surface of live cells.
Materials:
-
Live cells expressing the target protein of interest
-
Primary antibody against the target protein
-
Tetrazine-conjugated secondary antibody
-
This compound
-
Live-cell imaging medium (e.g., DMEM)
-
PBS (Phosphate-Buffered Saline)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or coverslip.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody in live-cell imaging medium for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the cells with the tetrazine-conjugated secondary antibody in live-cell imaging medium for 30-60 minutes at 37°C.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Labeling with this compound: Prepare a 1-5 µM solution of this compound in pre-warmed live-cell imaging medium. Add this solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Final Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound this compound.
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with appropriate filter sets for BP Fluor 488 (e.g., excitation around 490 nm and emission around 520 nm).
Conclusion
This compound, in conjunction with tetrazine-functionalized biomolecules, offers a powerful and versatile platform for fluorescent labeling in a variety of biological contexts. Its bright fluorescence, coupled with the rapid and highly specific nature of the TCO-tetrazine ligation, enables researchers to achieve high-contrast imaging with minimal background. The detailed protocols and technical information provided in this guide serve as a starting point for the successful application of this advanced bioorthogonal tool in your research.
References
A Technical Guide to BP Fluor 488 TCO for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of BP Fluor 488 TCO, a key reagent in the field of bioorthogonal chemistry. Designed for researchers and professionals in life sciences and drug development, this document provides a comprehensive overview of its mechanism of action, key quantitative data, and detailed experimental protocols for its use in cellular imaging and analysis.
Introduction
Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained dienophile. This compound (trans-cyclooctene) is a bright, green-fluorescent probe that serves as a highly reactive dienophile in this reaction. Its exceptional kinetics and specificity make it an invaluable tool for a wide range of applications, including protein labeling, cell tracking, and in vivo imaging.
The reaction of this compound with a tetrazine-modified biomolecule is characterized by its remarkable speed and selectivity, proceeding rapidly at physiological temperatures and pH without the need for a catalyst.[1][2] This allows for the precise labeling of target molecules in complex biological systems with minimal perturbation.
Physicochemical and Kinetic Data
The performance of a fluorescent probe is critically dependent on its photophysical and reactive properties. This compound exhibits excellent brightness and photostability, making it suitable for demanding imaging applications.[3] The key quantitative data for this compound and its reaction are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₄₃N₄O₁₂S₂ | [2] |
| Molecular Weight | 787.9 g/mol | [2] |
| Excitation Maximum (λex) | 494 nm | [2] |
| Emission Maximum (λem) | 517 nm | [2] |
| Extinction Coefficient | 73,000 M⁻¹cm⁻¹ | [2] |
| Solubility | Water, DMSO, DMF, MeOH | [2] |
| Storage Condition | -20°C, protect from light | [2] |
| Reaction Kinetics (k₂) | > 800 M⁻¹s⁻¹ to up to 30,000 M⁻¹s⁻¹ | [2][4] |
Note on Reaction Kinetics: The rate of the iEDDA reaction is highly dependent on the structure of the tetrazine reaction partner. While a general rapid rate of >800 M⁻¹s⁻¹ is reported for the reaction of TCO with tetrazines, exceptionally fast kinetics (up to 30,000 M⁻¹s⁻¹) can be achieved with more reactive tetrazine derivatives.[2][4]
Reaction Mechanism
The bioorthogonal reaction between this compound and a tetrazine proceeds via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. In this [4+2] cycloaddition, the electron-deficient tetrazine (the diene) reacts with the electron-rich and strained trans-cyclooctene (B1233481) (the dienophile). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), resulting in a stable dihydropyridazine (B8628806) product.[5][6]
Figure 1: Bioorthogonal reaction of this compound with a tetrazine.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in cell labeling and fluorescence microscopy. Optimization may be required depending on the specific cell type, target biomolecule, and experimental setup.
Protocol 1: General Labeling of TCO-Modified Biomolecules in Live Cells
This protocol describes the labeling of cells that have been pre-modified with a TCO group, for example, through metabolic labeling or conjugation to a cell-surface protein.
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging plate or coverslip.
-
Introduce the TCO group to the biomolecule of interest. This can be achieved by incubating the cells with a TCO-labeled antibody or through metabolic incorporation of a TCO-modified precursor.
-
Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or serum-free medium to remove any unreacted TCO-containing probe.[7]
-
-
Labeling with BP Fluor 488 Tetrazine:
-
Note: This protocol assumes the use of a tetrazine-functionalized BP Fluor 488 dye to label TCO-modified cells. If starting with this compound, the biomolecule of interest should be tetrazine-modified.
-
Prepare a stock solution of the tetrazine-fluorophore in an appropriate solvent like DMSO.
-
Dilute the tetrazine-fluorophore stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed cell culture medium.
-
Incubate the cells with the labeling solution for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.[7]
-
-
Washing and Imaging:
-
Wash the cells two to three times with pre-warmed PBS to remove the excess fluorescent probe.
-
Replace the final wash buffer with a fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium).
-
Image the cells using a fluorescence microscope with appropriate filter sets for BP Fluor 488 (e.g., excitation at 488 nm and emission detection at 500-550 nm).[8]
-
Protocol 2: Pre-targeted Antibody Labeling for Live Cell Imaging
This protocol outlines a two-step "pre-targeting" approach where a TCO-modified antibody is first administered, followed by the fluorescently labeled tetrazine.
-
Antibody-TCO Conjugate Incubation:
-
Incubate live cells with the TCO-modified antibody specific to the target of interest in a suitable buffer (e.g., PBS with 1% BSA) for a designated period (e.g., 1 hour) at 37°C to allow for binding.
-
Wash the cells thoroughly with cold PBS to remove any unbound antibody-TCO conjugate.
-
-
Labeling and Imaging:
-
Incubate the cells with a solution of tetrazine-functionalized BP Fluor 488 at a low concentration (e.g., 50 nM) for a short duration (e.g., 30 minutes) at room temperature.[9]
-
Wash the cells with PBS to remove the unbound tetrazine-fluorophore.
-
Proceed with live-cell imaging as described in the previous protocol.
-
Experimental Workflow
The general workflow for a typical cell labeling experiment using the TCO-tetrazine ligation is depicted below.
Figure 2: General workflow for live cell labeling and imaging.
Applications in Research and Drug Development
The this compound-tetrazine ligation system offers significant advantages for a variety of applications in biological research and pharmaceutical development:
-
Live Cell Imaging: The high signal-to-noise ratio and low background of this reaction enable high-resolution imaging of dynamic cellular processes.[10]
-
Protein and Biomolecule Tracking: Specific proteins, glycans, or other biomolecules can be tagged and their localization and trafficking monitored in real-time.
-
Pre-targeted Imaging and Therapy: In drug development, a non-fluorescent, TCO-modified targeting moiety (e.g., an antibody) can be administered first, allowed to accumulate at the target site, and then a tetrazine-linked payload (e.g., a therapeutic agent or imaging agent) can be introduced for site-specific delivery.[11]
-
Flow Cytometry: The bright fluorescence of BP Fluor 488 is well-suited for the quantification of labeled cells in a population.[12]
Conclusion
This compound, in conjunction with its tetrazine reaction partners, represents a powerful and versatile tool for bioorthogonal labeling. Its exceptionally fast and specific reaction kinetics, coupled with the bright and photostable fluorescence of the BP Fluor 488 dye, provides researchers with a robust method for visualizing and studying biological systems with high precision. This technical guide serves as a foundational resource for the successful implementation of this technology in a wide array of research and development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, Alexa Fluor 488 TCO equivalent, 2766559-05-9 | BroadPharm [broadpharm.com]
- 3. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 4. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Harnessing the bioorthogonal inverse electron demand Diels-Alder cycloaddition for pretargeted PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
BP Fluor 488 TCO: A Comprehensive Technical Guide for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the chemical and physical properties of BP Fluor 488 TCO, a fluorescent probe designed for highly efficient and specific bioorthogonal labeling. This document provides a detailed overview of its chemical characteristics, reaction kinetics, and comprehensive experimental protocols for its application in bioconjugation, particularly for labeling proteins and other biomolecules.
Core Chemical Properties
This compound is a bright, green-fluorescent dye functionalized with a trans-cyclooctene (B1233481) (TCO) moiety. The BP Fluor 488 fluorophore is a sulfonylated rhodamine derivative known for its high fluorescence quantum yield and photostability.[1] The TCO group enables a highly selective and rapid bioorthogonal reaction with tetrazine-modified molecules.[2]
The key chemical and spectral properties of this compound and related BP Fluor 488 derivatives are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₄₃N₄O₁₂S₂ | [2] |
| Molecular Weight | 787.9 g/mol | [2] |
| Excitation Maximum (λex) | 494 nm | [2] |
| Emission Maximum (λem) | 517 nm | |
| Extinction Coefficient | 73,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | ~0.92 | |
| Solubility | Water, DMSO, DMF, MeOH | |
| Storage Conditions | -20°C, protect from light |
Reaction Mechanism and Kinetics
This compound participates in an inverse-electron demand Diels-Alder (IEDDA) cycloaddition reaction with a tetrazine-functionalized molecule. This bioorthogonal "click" reaction is exceptionally fast and selective, proceeding readily in aqueous environments without the need for a copper catalyst or elevated temperatures.
The reaction forms a stable, covalent dihydropyridazine (B8628806) linkage, as depicted in the signaling pathway diagram below. The reaction is characterized by an extremely high second-order rate constant (k > 800 M⁻¹s⁻¹), making it one of the fastest bioorthogonal reactions described to date. This rapid kinetics allows for efficient labeling even at low concentrations of reactants, which is crucial for applications in complex biological systems.
Caption: Reaction schematic of this compound with a tetrazine-modified molecule.
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of proteins with this compound. These are starting points and may require optimization for specific applications.
Protocol 1: Two-Step Labeling of Proteins
This is the most common approach, involving the initial functionalization of the protein with a tetrazine moiety, followed by the reaction with this compound.
Step 1: Functionalization of Protein with a Tetrazine-NHS Ester
This step introduces the tetrazine handle onto the protein, typically by reacting a Tetrazine-NHS ester with primary amines on the protein surface (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest
-
Tetrazine-NHS Ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin columns
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Prepare Tetrazine-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
Quench Reaction: Stop the labeling reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.
-
Purification: Remove excess, unreacted Tetrazine-NHS ester using a desalting spin column equilibrated with the desired buffer for the next step (e.g., PBS).
Caption: Workflow for protein functionalization with a Tetrazine-NHS ester.
Step 2: Ligation of Tetrazine-Modified Protein with this compound
This step involves the bioorthogonal reaction between the tetrazine-functionalized protein and this compound.
Materials:
-
Tetrazine-modified protein (from Step 1)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 6.0-9.0)
Procedure:
-
Prepare this compound Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare Reactants: Prepare the tetrazine-labeled protein in the desired reaction buffer.
-
Ligation Reaction: Add a 1.05 to 1.5 molar excess of the this compound solution to the tetrazine-modified protein solution.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Purification: The final BP Fluor 488-labeled protein conjugate can be purified from unreacted dye using size-exclusion chromatography or dialysis.
Caption: Workflow for the ligation of a tetrazine-modified protein with this compound.
Protocol 2: Pre-targeting for Live-Cell Imaging
This strategy is useful for reducing background fluorescence in live-cell imaging. A TCO-modified antibody is first administered, allowed to bind to its target, and washed. Then, a tetrazine-functionalized fluorescent probe is added for in-situ ligation.
Materials:
-
TCO-labeled antibody
-
Tetrazine-functionalized fluorescent probe (e.g., a cell-impermeable tetrazine dye if labeling surface proteins)
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Pre-targeting: Incubate cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C to allow for target binding.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound antibody.
-
Ligation and Imaging: Prepare a staining solution of the tetrazine-functionalized fluorescent probe in imaging medium at a final concentration of 1-5 µM. Add this solution to the cells and proceed with imaging.
Caption: Experimental workflow for a pre-targeting strategy in live-cell imaging.
References
BP Fluor 488 TCO: A Technical Guide to Quantum Yield and Bioorthogonal Labeling
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of BP Fluor 488 TCO, a bright and photostable green-fluorescent probe. The focus of this document is on its high fluorescence quantum yield and its application in bioorthogonal chemistry.
Core Properties of this compound
BP Fluor 488 is a sulfonated rhodamine dye characterized by its high fluorescence quantum yield and photostability, making it a popular choice for labeling and detection in various applications.[1] It is spectrally similar to Alexa Fluor® 488.[2] The trans-cyclooctene (B1233481) (TCO) moiety enables rapid and specific labeling of tetrazine-modified biomolecules through an inverse-electron demand Diels-Alder cycloaddition, a type of "click chemistry" reaction that is notable for its extremely fast kinetics and biocompatibility.[3][4][5]
Quantitative Data Summary
For ease of reference, the key quantitative parameters of this compound and its reactive counterpart are summarized in the table below.
| Parameter | Value | Source |
| Excitation Maximum (λex) | ~499 nm | |
| Emission Maximum (λem) | ~520 nm | |
| Quantum Yield (Φf) | ~0.92 (inferred) | |
| Molar Extinction Coefficient | 73,000 cm⁻¹M⁻¹ | |
| Reaction Rate Constant (k) | > 800 M⁻¹s⁻¹ |
Note: The quantum yield is inferred from its equivalence to Alexa Fluor 488, which has a reported quantum yield of 0.92.
Experimental Protocol: Relative Quantum Yield Determination
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method is a widely used technique for determining the quantum yield of a fluorescent probe by comparing it to a standard with a known quantum yield.
Materials and Equipment
-
Spectrofluorometer with a cuvette holder
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Standard fluorophore with known quantum yield in a similar spectral region (e.g., Quinine sulfate (B86663) in 0.1M H₂SO₄ or a well-characterized dye like Alexa Fluor 488)
-
Solvent (e.g., water, DMSO, DMF, MeOH)
-
Precision micropipettes
Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the standard fluorophore in the same solvent, if possible. If not, the refractive index of the solvents will need to be accounted for in the calculations.
-
-
Absorbance Measurements:
-
Prepare a series of dilutions of both the this compound and the standard fluorophore in the chosen solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution of both the sample and the standard. The excitation wavelength should be the same for both.
-
Integrate the area under the emission peak for each measurement.
-
-
Data Analysis and Calculation:
-
Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard.
-
Determine the gradient (slope) of the linear fit for each plot.
-
Calculate the quantum yield of this compound using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φf_sample is the quantum yield of this compound.
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction of this compound and the experimental workflow for quantum yield determination.
Caption: Bioorthogonal reaction of this compound.
References
The Ultimate Guide to TCO-Tetrazine Ligation Kinetics: A Deep Dive for Researchers and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz) has emerged as a cornerstone of bioorthogonal chemistry, empowering scientists to perform highly specific and efficient molecular labeling in complex biological environments. Renowned for its exceptionally fast reaction rates, this "click chemistry" powerhouse has become an indispensable tool in fields ranging from in vivo imaging to the targeted delivery of therapeutics.
This in-depth technical guide provides a comprehensive exploration of the core principles governing TCO-tetrazine ligation kinetics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to harness the full potential of this remarkable bioorthogonal reaction.
The Core Mechanism: A Rapid Cycloaddition Cascade
The TCO-tetrazine ligation is a multi-step process initiated by a [4+2] cycloaddition. The key steps are:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction : This is the initial and rate-determining step. The electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile. This cycloaddition forms a highly unstable tricyclic intermediate.
-
Retro-Diels-Alder Reaction : The unstable intermediate rapidly undergoes a retro-Diels-Alder reaction.
-
Irreversible Elimination : This final step involves the irreversible elimination of a dinitrogen (N₂) molecule, resulting in a stable dihydropyridazine (B8628806) product. The release of nitrogen gas is the sole byproduct, making this a very clean reaction.
Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Factors Influencing Ligation Kinetics
The kinetics of the TCO-tetrazine ligation are highly tunable and depend on several key factors:
-
Electronics : The reaction rate is accelerated by decreasing the electron density of the tetrazine and increasing the electron density of the TCO. This is achieved by adding electron-withdrawing groups (EWGs) to the tetrazine and electron-donating groups (EDGs) to the TCO.
-
Sterics : Less sterically hindered TCO and tetrazine derivatives exhibit faster reaction rates.
-
Ring Strain : The inherent strain of the trans-cyclooctene double bond is a major driver of the reaction. Increasing this ring strain, for example by fusing additional rings to the TCO structure, can significantly enhance the reaction rate.
-
Solvent : While the TCO-tetrazine ligation is compatible with a wide range of organic and aqueous solvents, the choice of solvent can have a modest impact on the reaction kinetics.
Quantitative Kinetic Data
The efficiency of the TCO-tetrazine ligation is quantified by its second-order rate constant (k₂). The tables below summarize reported k₂ values for various TCO and tetrazine derivatives, illustrating the impact of substituents on the reaction rate.
Table 1: Second-Order Rate Constants for Various Tetrazine Derivatives with TCO
| Tetrazine Derivative | Substituents | k₂ (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | 2-pyridyl (EWG) | ~2,000 | |
| 3-phenyl-6-(p-methoxyphenyl)-1,2,4,5-tetrazine | p-methoxyphenyl (EDG) | 2.3 | |
| 3,6-diphenyl-1,2,4,5-tetrazine | Phenyl | 3.6 | |
| 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | 4-(trifluoromethyl)phenyl (EWG) | 10 | |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | pyrimidin-2-yl, 4-(trifluoromethyl)phenyl (EWGs) | 125 | |
| Hydrogen-substituted tetrazine | Hydrogen | 26,000 |
EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group
Table 2: Comparison of TCO-Tetrazine Ligation with Other Bioorthogonal Reactions
| Bioorthogonal Reaction | Reactants | k₂ (M⁻¹s⁻¹) |
| TCO-Tetrazine Ligation (IEDDA) | TCO + Dipyridyl Tetrazine | ~2,000 |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide | ~1-2 |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Oxa-dibenzocyclooctyne (ODIBO) + Azide | ~45 |
| Staudinger Ligation | Azide + Phosphine | Slow (hours to days) |
Experimental Protocols
Accurate measurement of TCO-tetrazine ligation kinetics is crucial for optimizing labeling strategies. Stopped-flow spectrophotometry is the gold standard for measuring these rapid reaction rates.
Protocol 1: Measuring Kinetics using Stopped-Flow UV-Vis Spectrophotometry
This technique is ideal for monitoring fast reactions that involve a change in the absorbance spectrum of the reactants or products. The disappearance of the characteristic tetrazine absorbance at approximately 510-550 nm is typically monitored.
Materials:
-
Stopped-flow spectrophotometer
-
TCO derivative stock solution (e.g., in DMSO)
-
Tetrazine derivative stock solution (e.g., in DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Sample Preparation : Prepare stock solutions of the TCO and tetrazine derivatives in a suitable solvent like DMSO. Dilute the stock solutions into the reaction buffer to the desired final concentrations. For pseudo-first-order kinetics, one reactant (typically the TCO) should be in at least 10-fold excess.
-
Instrument Setup : Equilibrate the stopped-flow instrument to the desired temperature (e.g., 37°C for physiological conditions).
-
Data Acquisition : Load the reactant solutions into separate syringes of the stopped-flow apparatus. Rapidly mix the solutions and monitor the decrease in absorbance of the tetrazine over time.
-
Data Analysis : Fit the absorbance decay curve to a pseudo-first-order exponential decay function to determine the observed rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.
Workflow for kinetic analysis using stopped-flow spectrophotometry.
Protocol 2: General Procedure for Protein-Protein Conjugation
This protocol outlines the steps for conjugating two proteins using TCO-tetrazine ligation.
Materials:
-
Protein A and Protein B
-
TCO-NHS ester
-
Tetrazine-NHS ester
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns
Procedure:
-
Protein Preparation : Dissolve proteins in an amine-free buffer (e.g., PBS) to a concentration of 1-5 mg/mL.
-
Protein Activation :
-
To activate Protein A with TCO, add a 20-fold molar excess of TCO-NHS ester and incubate for 1 hour at room temperature.
-
To activate Protein B with tetrazine, add a 20-fold molar excess of Tetrazine-NHS ester and incubate for 1 hour at room temperature.
-
-
Quenching : Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purification : Remove excess NHS ester using a desalting spin column.
-
Conjugation : Mix the TCO-activated Protein A and tetrazine-activated Protein B in a 1:1 to 1:1.5 molar ratio. Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Final Purification (Optional) : If necessary, purify the final conjugate using size-exclusion chromatography.
Applications in Drug Development
The exceptional kinetics and biocompatibility of the TCO-tetrazine ligation have made it a valuable tool in drug development, particularly in the following areas:
-
Antibody-Drug Conjugates (ADCs) : The precise and stable linkage formed by TCO-tetrazine ligation is ideal for attaching potent cytotoxic drugs to tumor-targeting antibodies.
-
Pretargeted Imaging and Therapy : This strategy involves administering a TCO-modified antibody that accumulates at the target site, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic. This approach enhances the target-to-background ratio and reduces off-target toxicity.
-
"Click-to-Release" Systems : TCO derivatives can be designed to release a therapeutic payload upon reaction with a tetrazine, enabling targeted drug delivery and activation.
Pretargeted imaging and therapy workflow.
BP Fluor 488 TCO: A Technical Guide for Live Cell Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of BP Fluor 488 TCO, a fluorescent probe designed for live-cell labeling applications. It covers the underlying chemistry, key performance characteristics, and a generalized protocol for its use.
This compound is a bright, green-fluorescent dye that is part of a two-step labeling system based on bioorthogonal chemistry.[1][2] This approach allows for the specific labeling of biomolecules in their native environment without interfering with cellular processes.[1][2] The dye is widely used in various applications, including microscopy and flow cytometry, due to its high fluorescence quantum yield and photostability.[3]
Core Mechanism: Inverse-Electron Demand Diels-Alder Cycloaddition
The labeling strategy with this compound relies on the inverse-electron demand Diels-Alder (iEDDA) cycloaddition reaction. In this reaction, the trans-cyclooctene (B1233481) (TCO) moiety of the dye selectively and rapidly reacts with a tetrazine-modified target molecule. This reaction is exceptionally fast and occurs efficiently under physiological conditions without the need for a copper catalyst, which can be toxic to cells.
The reaction forms a stable, covalent dihydropyrazine (B8608421) linkage, permanently attaching the bright BP Fluor 488 fluorophore to the target of interest.
References
Methodological & Application
Application Notes and Protocols for BP Fluor 488 TCO in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BP Fluor 488 TCO, a bright and photostable green-fluorescent dye, for the detection of tetrazine-modified biomolecules in flow cytometry. This technology is based on the principles of bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz). This reaction is exceptionally fast, highly specific, and occurs efficiently under biocompatible conditions without the need for a copper catalyst.[1][2]
Principle of TCO-Tetrazine Ligation
The core of this labeling strategy is the rapid and specific reaction between the TCO group on the BP Fluor 488 dye and a tetrazine moiety that has been introduced onto a biological target.[1][2] This allows for a two-step labeling approach:
-
Introduction of the Tetrazine Handle: A tetrazine-functionalized molecule is introduced to the biological system. This can be a tetrazine-conjugated antibody for cell surface protein labeling or a smaller tetrazine-modified molecule that gets metabolically incorporated.
-
Click Reaction with this compound: The system is then incubated with this compound. The TCO group on the dye reacts specifically with the tetrazine handle, resulting in the covalent attachment of the bright, green-fluorescent BP Fluor 488 dye to the target of interest.
This bioorthogonal approach is ideal for labeling in complex biological environments, including live cells, due to its high specificity and biocompatibility.
Quantitative Data Summary
BP Fluor 488 is a sulfonated rhodamine dye with spectral properties similar to fluorescein (B123965) isothiocyanate (FITC) and Alexa Fluor 488.[3][4] It is known for its high fluorescence quantum yield and photostability.[3] While direct quantitative comparisons of this compound in flow cytometry applications are not widely published, the general properties of BP Fluor 488 suggest it is a superior alternative to FITC and a comparable alternative to Alexa Fluor 488.[5][6]
Table 1: Spectral Properties of this compound and Common Green Fluorophores
| Property | This compound | Alexa Fluor 488 | FITC |
| Excitation Maximum (nm) | ~494[7] | ~495[5] | ~490[8] |
| Emission Maximum (nm) | ~517[7] | ~519[5][8] | ~525[9] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~73,000[7] | ~73,000 | ~68,000 |
| Recommended Laser | 488 nm (Blue) | 488 nm (Blue) | 488 nm (Blue) |
| Recommended Filter | 530/30 BP | 530/30 BP | 530/30 BP |
Table 2: Performance Characteristics in Flow Cytometry (Qualitative Comparison)
| Characteristic | This compound | Alexa Fluor 488 | FITC |
| Brightness | Bright[3] | Bright[5][6] | Moderate[4] |
| Photostability | High[3] | High[5][9] | Moderate to Low[5] |
| pH Sensitivity | Low (stable over a wide pH range)[3] | Low (stable over a wide pH range)[9] | High (fluorescence decreases at acidic pH) |
| Signal-to-Noise Ratio | High (expected) | High[5] | Moderate |
Experimental Protocols
Here we provide detailed protocols for cell surface and intracellular staining using the TCO-tetrazine ligation strategy with this compound for flow cytometry analysis.
Protocol 1: Cell Surface Protein Labeling
This protocol describes the labeling of a cell surface protein using a two-step approach involving a tetrazine-conjugated primary antibody followed by this compound.
Materials:
-
Cells of interest
-
Tetrazine-conjugated primary antibody specific to the target protein
-
This compound
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)
-
Anhydrous DMSO
-
5 mL polystyrene round-bottom tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with cold Flow Cytometry Staining Buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Primary Antibody Incubation:
-
Add the tetrazine-conjugated primary antibody to the cell suspension at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300 x g for 5 minutes) to remove unbound primary antibody.
-
-
This compound Staining:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution in Flow Cytometry Staining Buffer to a final working concentration (typically 1-10 µM; optimization may be required).
-
Resuspend the cell pellet in the this compound staining solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes:
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer to remove unreacted this compound.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser and a standard FITC/Alexa Fluor 488 filter set (e.g., 530/30 BP).
-
Controls:
-
Unstained Cells: To determine autofluorescence.
-
Cells + Tetrazine-Antibody only: To assess background from the primary antibody.
-
Cells + this compound only: To assess non-specific binding of the fluorescent dye.
Protocol 2: Intracellular Protein Labeling
This protocol is for the detection of intracellular antigens using the TCO-tetrazine ligation chemistry. It requires fixation and permeabilization of the cells.
Materials:
-
Cells of interest
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS)
-
Tetrazine-conjugated primary antibody specific to the intracellular target
-
This compound
-
Flow Cytometry Staining Buffer
-
Anhydrous DMSO
-
5 mL polystyrene round-bottom tubes
Procedure:
-
Cell Preparation and Surface Staining (Optional):
-
If also staining for surface markers, perform this staining first as described in Protocol 1, steps 1-3.
-
-
Fixation:
-
After surface staining (if performed), or after initial cell preparation, resuspend the cells in 100 µL of Flow Cytometry Staining Buffer.
-
Add 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Wash the cells once with 2 mL of Flow Cytometry Staining Buffer.
-
-
Permeabilization and Intracellular Staining:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Add the tetrazine-conjugated primary antibody at the recommended concentration.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells twice with 2 mL of Permeabilization Buffer.
-
-
This compound Staining:
-
Prepare the this compound staining solution in Permeabilization Buffer (1-10 µM).
-
Resuspend the cell pellet in the staining solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes:
-
Wash the cells twice with 2 mL of Permeabilization Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in Flow Cytometry Staining Buffer.
-
Analyze on a flow cytometer as described in Protocol 1.
-
Controls:
-
Appropriate controls for intracellular staining should be included, such as an isotype control for the tetrazine-conjugated antibody.
Application Example: Monitoring EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial in cell proliferation, differentiation, and survival.[10] Its dysregulation is implicated in various cancers. Flow cytometry is a powerful tool to study the dynamics of this pathway, including receptor internalization and downstream signaling events like ERK and STAT phosphorylation.[11][12]
The TCO-tetrazine click chemistry with this compound can be employed to track EGFR internalization. For instance, cells can be incubated with a tetrazine-labeled anti-EGFR antibody that binds to the extracellular domain. Upon ligand binding (e.g., with EGF), the receptor-antibody complex is internalized. The internalized complexes can then be labeled with this compound after fixation and permeabilization, and the increase in intracellular fluorescence can be quantified by flow cytometry.[13][14]
This diagram illustrates the binding of EGF to its receptor, leading to the activation of downstream signaling pathways and receptor internalization. Flow cytometry, coupled with specific labeling techniques like the use of this compound for tracking internalization, allows for the quantitative analysis of these key cellular events.
References
- 1. embopress.org [embopress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 4. cytometrie.pitie-salpetriere.upmc.fr [cytometrie.pitie-salpetriere.upmc.fr]
- 5. optolongfilter.com [optolongfilter.com]
- 6. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 7. This compound, Alexa Fluor 488 TCO equivalent, 2766559-05-9 | BroadPharm [broadpharm.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. qb3.berkeley.edu [qb3.berkeley.edu]
- 10. benchchem.com [benchchem.com]
- 11. Single cell analysis of phosphoinositide 3-kinase/Akt and ERK activation in acute myeloid leukemia by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 13. Systems Biological Analysis of Epidermal Growth Factor Receptor Internalization Dynamics for Altered Receptor Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of internalization of EGFR-binding Affibody molecules: Methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live Cell Imaging with BP Fluor 488 TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The advent of bioorthogonal chemistry has further revolutionized this field by enabling the specific labeling of biomolecules in their native environment with minimal perturbation. One of the most rapid and efficient bioorthogonal reactions is the inverse-electron demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO).[1][2][3]
BP Fluor 488 TCO is a bright, photostable, and green-fluorescent probe designed for this purpose. It features the BP Fluor 488 dye, which has a high quantum yield and is insensitive to pH changes over a wide range, attached to a TCO moiety.[4][5][6] This allows for the precise and efficient labeling of tetrazine-modified biomolecules in living cells for visualization and tracking. The reaction is exceptionally fast, selective, and biocompatible, requiring no copper catalyst or elevated temperatures.[7] These characteristics make this compound an ideal tool for a variety of live cell imaging applications, including tracking proteins, studying receptor internalization, and monitoring dynamic cellular events.[8]
Quantitative Data Summary
The following table summarizes the key properties of this compound and the BP Fluor 488 dye. While specific quantitative data on the cytotoxicity, photostability, and signal-to-noise ratio of the TCO-conjugated version is not extensively published, the general characteristics of the BP Fluor 488 fluorophore provide a strong indication of its performance. Researchers are encouraged to determine optimal concentrations and imaging conditions empirically for their specific cell type and application.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~494 nm | [7] |
| Emission Maximum (λem) | ~517 nm | [7] |
| Extinction Coefficient | ~73,000 cm⁻¹M⁻¹ | [7] |
| Fluorescence Quantum Yield | High (0.91 for a related azide (B81097) conjugate) | [4][6] |
| Molecular Weight | ~787.9 g/mol | [7] |
| Solubility | Water, DMSO, DMF, MeOH | [7] |
| Reaction Kinetics (k) | > 800 M⁻¹s⁻¹ | [7] |
| pH Sensitivity | Stable over a wide pH range | [4][6] |
| Photostability | High | [4][8] |
| Cytotoxicity | Generally low for bioorthogonal reagents | [7] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the chemical reaction underlying the labeling strategy and a typical experimental workflow for live cell imaging with this compound.
Experimental Protocols
This section provides a detailed protocol for labeling tetrazine-modified biomolecules in live cells with this compound for fluorescence imaging.
Materials
-
Live cells expressing or labeled with a tetrazine-modified biomolecule
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or other suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
Imaging-grade plates or coverslips
Reagent Preparation
-
This compound Stock Solution (1 mM):
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for 1 mg of this compound (MW = 787.9 g/mol ), add 1.27 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
This compound Working Solution (1-10 µM):
-
On the day of the experiment, dilute the 1 mM stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed complete cell culture medium or imaging buffer.
-
The optimal concentration should be determined empirically for each cell type and application. Start with a concentration of 5 µM and adjust as needed.
-
Live Cell Labeling and Imaging Protocol
-
Cell Preparation:
-
Culture cells on imaging-grade plates or coverslips until they reach the desired confluency (typically 50-70%).
-
Ensure that the cells have been appropriately treated or modified to incorporate the tetrazine moiety into the biomolecule of interest.
-
-
Washing:
-
Gently aspirate the cell culture medium.
-
Wash the cells twice with pre-warmed PBS or imaging buffer to remove any residual media components.
-
-
Labeling:
-
Add the freshly prepared this compound working solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light. The optimal incubation time may vary depending on the specific application and cell type.
-
-
Washing to Remove Unbound Probe:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed PBS or imaging buffer to remove any unbound this compound.
-
-
Imaging:
-
Replace the final wash buffer with fresh, pre-warmed imaging buffer.
-
Image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~500-550 nm).
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching, especially for time-lapse experiments.
-
Control Experiments
To ensure the specificity of the labeling, it is recommended to perform the following control experiments:
-
No Tetrazine Control: Perform the labeling protocol on cells that have not been modified with a tetrazine-containing molecule. This will help to assess the level of non-specific binding of this compound.
-
No TCO Control: Image tetrazine-modified cells that have not been incubated with this compound to determine the background autofluorescence of the cells.
These application notes provide a comprehensive guide for utilizing this compound in live cell imaging experiments. By following these protocols, researchers can achieve specific and efficient labeling of their biomolecules of interest, enabling the study of dynamic cellular processes with high spatial and temporal resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 4. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 5. BP Fluor 488 amine, Alexa Fluor 488 amine equivalent | BroadPharm [broadpharm.com]
- 6. BP Fluor 488 Propyl azide, Alexa Fluor 488 propyl azide equivalent, 1679326-36-3 | BroadPharm [broadpharm.com]
- 7. This compound, Alexa Fluor 488 TCO equivalent, 2766559-05-9 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BP Fluor 488 TCO in Vivo Imaging in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing BP Fluor 488 TCO in pretargeted in vivo fluorescence imaging studies in murine models. This methodology leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO)-modified targeting moiety, such as a monoclonal antibody, and a tetrazine (Tz)-conjugated fluorescent probe.[1][2] The pretargeting strategy involves a two-step process: first, the administration of the TCO-modified antibody, which is allowed to accumulate at the target site (e.g., a tumor) and clear from circulation. This is followed by the injection of a tetrazine-functionalized imaging agent, in this case, a bright and photostable BP Fluor 488 dye. The subsequent rapid "click" reaction in vivo provides high-contrast fluorescent labeling of the target tissue.[1] This approach is particularly advantageous for overcoming the limitations of directly labeled antibodies, which often exhibit poor pharmacokinetics and high background signals.
Principle of the Method
The core of this technique is the bioorthogonal TCO-tetrazine ligation. This reaction is exceptionally fast and highly specific, proceeding readily under physiological conditions without the need for a catalyst.[2] By separating the targeting and imaging steps, this method allows for the use of short-lived fluorescent probes to visualize targets bound by long-circulating antibodies, thereby significantly improving the signal-to-noise ratio.
Key Applications
-
Oncology Research: High-contrast visualization of tumors in xenograft or patient-derived xenograft (PDX) mouse models.
-
Drug Development: Evaluating the targeting efficiency and biodistribution of antibody-drug candidates.
-
Immunology: Tracking the localization and dynamics of immune cells in vivo.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from pretargeted in vivo imaging experiments using the TCO-tetrazine ligation. Note that these values are illustrative and may require optimization for specific antibodies, tumor models, and imaging systems.
Table 1: Recommended Dosing and Timing for Pretargeted In Vivo Imaging
| Parameter | Typical Range | Notes |
| TCO-Antibody Dose | 1 - 5 mg/kg | Administered via intravenous (tail vein) injection. The optimal dose should be determined for each specific antibody.[1] |
| Accumulation/Clearance Time | 24 - 72 hours | The period between TCO-antibody and tetrazine-probe administration, allowing for target accumulation and background clearance.[1][3] |
| BP Fluor 488-Tetrazine Dose | 1 - 5 mg/kg | Administered via intravenous (tail vein) injection. |
| Imaging Time Points | 1, 4, 8, 24 hours | Post-injection of the tetrazine probe. |
Table 2: Illustrative Tumor-to-Background Ratios
| Time Post-Injection (hours) | Tumor-to-Muscle Ratio (Illustrative) |
| 1 | ~ 4:1 |
| 4 | Increasing |
| 24 | Peak or plateau |
| Data is based on similar fluorescent tetrazine probes and should be optimized for this compound. |
Experimental Protocols
Protocol 1: Conjugation of TCO-NHS Ester to a Targeting Antibody
This protocol describes the labeling of a monoclonal antibody with a TCO-NHS ester.
Materials:
-
Targeting antibody (1-5 mg/mL)
-
TCO-PEGn-NHS ester
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Bicarbonate buffer (pH 8.3-8.5)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Exchange the antibody into a bicarbonate buffer (pH 8.3-8.5) to ensure primary amines are deprotonated and available for reaction. Adjust the antibody concentration to 1-5 mg/mL.[1]
-
TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.[1]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1]
-
Purification: Remove unreacted TCO-NHS ester by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.[1]
-
Characterization: Determine the degree of labeling (DOL), which is the number of TCO molecules per antibody. This can be assessed using MALDI-TOF mass spectrometry.
Protocol 2: Pretargeted In Vivo Fluorescence Imaging in a Murine Tumor Model
This protocol outlines the procedure for in vivo fluorescence imaging of a subcutaneous tumor model in mice (e.g., LS174T xenografts).[4]
Materials:
-
TCO-conjugated antibody (from Protocol 1)
-
BP Fluor 488-tetrazine probe
-
Sterile PBS (pH 7.4)
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum)
-
Immunocompromised mice (e.g., athymic nude mice) bearing subcutaneous tumors
Procedure:
-
Administration of TCO-Antibody: Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous (tail vein) injection at a dose of 1-5 mg/kg.[1]
-
Accumulation and Clearance Period: Allow the TCO-antibody to accumulate at the tumor site and clear from circulation for 24 to 72 hours.[1][3] The optimal time should be determined based on the antibody's pharmacokinetics.
-
Administration of BP Fluor 488-Tetrazine Probe: Dissolve the BP Fluor 488-tetrazine probe in sterile PBS. Administer the probe via intravenous injection.
-
In Vivo Fluorescence Imaging:
-
Anesthetize the mice using isoflurane.
-
Place the mouse in the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours).[1]
-
Use appropriate excitation and emission filters for BP Fluor 488 (Excitation max: ~499 nm, Emission max: ~520 nm).
-
Acquire a photographic image of the mouse for anatomical reference.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a non-target tissue (e.g., muscle) to quantify the fluorescence signal.
-
Calculate the tumor-to-background ratio at each time point.
-
Visualizations
References
Application Notes and Protocols: A Step-by-Step Guide to BP Fluor 488 TCO Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the conjugation of BP Fluor 488 TCO with tetrazine-modified molecules. The protocol leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction, a cornerstone of modern bioconjugation techniques.
Introduction
The conjugation of fluorescent probes to biomolecules is a critical tool in life sciences research and drug development. BP Fluor 488 is a bright, photostable, green-fluorescent dye with an excitation maximum at 499 nm and an emission maximum at 520 nm.[1][2][3] Its trans-cyclooctene (B1233481) (TCO) derivative allows for a highly specific and rapid reaction with tetrazine-modified molecules.[4][5][6] This IEDDA reaction, also known as TCO-tetrazine ligation, is characterized by its exceptionally fast kinetics, with rate constants reported to be greater than 800 M⁻¹s⁻¹, and for some tetrazines, up to 30,000 M⁻¹s⁻¹.[1][4][5][7] This reaction proceeds efficiently under mild, biocompatible conditions without the need for a catalyst, forming a stable covalent bond.[1][4][5]
Reaction Mechanism
The TCO-tetrazine ligation is a [4+2] cycloaddition reaction between the electron-poor tetrazine and the strained dienophile, TCO. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, resulting in a stable dihydropyridazine (B8628806) linkage.[8][9]
Caption: Chemical reaction of this compound with a tetrazine-modified molecule.
Quantitative Data Summary
The following table summarizes key quantitative data for BP Fluor 488 and the TCO-tetrazine ligation reaction.
| Parameter | Value | Notes | Source |
| BP Fluor 488 Excitation Max | 499 nm | [1][2][3] | |
| BP Fluor 488 Emission Max | 520 nm | [1][2][3] | |
| Extinction Coefficient | 83,000 cm⁻¹M⁻¹ | At 493 nm | [7] |
| Reaction Kinetics (k) | > 800 M⁻¹s⁻¹ to 30,000 M⁻¹s⁻¹ | Dependent on the tetrazine structure. | [1][4][5][7] |
| Reaction pH | 6.0 - 9.0 | Optimal range for the ligation reaction. | [8] |
| Reaction Temperature | Room Temperature (or 4°C to 37°C) | Reaction is rapid at room temperature. | [8][10] |
| Reaction Time | 10 - 60 minutes | Dependent on concentration and reactants. | [8][11] |
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to a tetrazine-modified protein. This is a general guideline and may require optimization for specific applications.
Materials
-
This compound
-
Tetrazine-modified protein (in a suitable buffer like PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting columns
Equipment
-
Microcentrifuge
-
Pipettes
-
Vortex mixer
-
Spectrophotometer (for concentration determination)
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, Alexa Fluor 488 TCO equivalent, 2766559-05-9 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. BP Fluor 488 Tetrazine, Alexa Fluor 488 tetrazine equivalent, 1466419-80-6 | BroadPharm [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. atto-tec.com [atto-tec.com]
Illuminating the Cell Surface: A Guide to Protein Labeling with BP Fluor 488 TCO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the targeted labeling of cell surface proteins using BP Fluor 488 TCO. This methodology leverages the highly efficient and bioorthogonal inverse-electron demand Diels-Alder cycloaddition (IEDDA) between a trans-cyclooctene (B1233481) (TCO) moiety and a tetrazine-functionalized probe. The exceptional kinetics and specificity of this "click chemistry" reaction enable robust and precise fluorescent labeling of proteins in their native cellular environment, making it an invaluable tool for a wide range of applications in research and drug development.
Principle of the Method
The labeling strategy is a two-step process. First, a protein of interest on the cell surface, typically an antibody target, is recognized by a primary antibody that has been conjugated with a TCO group. Subsequently, a cell-impermeable tetrazine-modified fluorescent probe, in this case, a molecule linked to BP Fluor 488, is introduced. The TCO and tetrazine groups rapidly and specifically react, forming a stable covalent bond and thereby attaching the bright and photostable BP Fluor 488 dye to the target protein. This approach allows for the precise visualization and tracking of cell surface proteins with high signal-to-noise ratios.
Quantitative Data Summary
The selection of a fluorophore and conjugation strategy is critical for successful live-cell imaging. The following tables provide key quantitative data for BP Fluor 488 (structurally identical to Alexa Fluor 488) and the TCO-tetrazine ligation reaction to aid in experimental design.
Table 1: Photophysical Properties of BP Fluor 488
| Property | Value | Reference |
| Excitation Maximum (nm) | 499 | --INVALID-LINK-- |
| Emission Maximum (nm) | 520 | --INVALID-LINK-- |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~71,000 | --INVALID-LINK-- |
| Quantum Yield | ~0.92 | --INVALID-LINK-- |
| Photostability | High | [1] |
Table 2: TCO-Tetrazine Reaction Characteristics
| Parameter | Value | Reference |
| Reaction Type | Inverse-electron demand Diels-Alder cycloaddition | [2] |
| Second-Order Rate Constant | Up to 10⁶ M⁻¹s⁻¹ | [3] |
| Reaction Condition | Physiological (aqueous buffer, room temperature) | [3] |
| Catalyst Requirement | None (Bioorthogonal) | [4] |
| Byproducts | Nitrogen gas (N₂) |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound-NHS Ester
This protocol describes the conjugation of a primary antibody with a TCO moiety using an N-hydroxysuccinimide (NHS) ester functionalized with TCO.
Materials:
-
Primary antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
This compound-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer like PBS.
-
Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: a. Adjust the antibody concentration to 2 mg/mL in the Reaction Buffer. b. Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. c. Incubate for 1 hour at room temperature with gentle mixing, protected from light.
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes on ice.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column according to the manufacturer's instructions.
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and 499 nm (for BP Fluor 488).
Protocol 2: Live Cell Surface Protein Labeling
This protocol outlines the labeling of a cell surface protein on live cells using the TCO-conjugated antibody and a tetrazine-functionalized probe.
Materials:
-
Cells expressing the target cell surface protein
-
TCO-conjugated primary antibody (from Protocol 1)
-
Tetrazine-functionalized molecule of interest (e.g., a small molecule or another fluorophore)
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM with 10% FBS)
-
Wash Buffer: Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets for BP Fluor 488
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Primary Antibody Incubation: a. Dilute the TCO-conjugated antibody to the desired working concentration in live-cell imaging buffer. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the antibody solution to the cells and incubate for 30-60 minutes at 37°C or on ice to prevent internalization.
-
Washing: Wash the cells three times with cold PBS to remove unbound primary antibody.
-
Tetrazine Probe Incubation: a. Dilute the tetrazine-functionalized probe to the desired concentration in live-cell imaging buffer. b. Add the tetrazine solution to the cells and incubate for 5-15 minutes at room temperature, protected from light. The reaction is typically very fast.
-
Final Wash: Wash the cells three times with PBS to remove the unbound tetrazine probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for BP Fluor 488 (Excitation/Emission: ~499/520 nm).
Mandatory Visualizations
Caption: Workflow for labeling cell surface proteins.
Caption: Visualizing EGFR signaling with this compound.
References
Application Notes and Protocols for Tracking Biomolecules with BP Fluor 488 TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise tracking of biomolecules in living systems is paramount to understanding complex biological processes, from signaling pathways to drug mechanisms. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a premier bioorthogonal "click chemistry" reaction, offering exceptional kinetics and selectivity for live-cell imaging. This system allows for the covalent labeling of biomolecules in their native environment without perturbing cellular processes.
BP Fluor 488 is a bright, photostable, and water-soluble green fluorescent dye, making it an excellent choice for demanding fluorescence microscopy applications. When coupled to a TCO moiety, BP Fluor 488 TCO becomes a powerful tool for the two-step labeling of tetrazine-modified biomolecules. This application note provides detailed protocols for using this compound to track proteins and glycans, a summary of its quantitative properties, a specific application in tracking the Epidermal Growth Factor Receptor (EGFR) signaling pathway, and a comprehensive troubleshooting guide.
Quantitative Data Summary
The selection of a fluorophore for live-cell imaging is critically dependent on its photophysical properties. BP Fluor 488 is a rhodamine-based dye with excellent characteristics for fluorescence microscopy.[1] Below is a summary of the key quantitative data for BP Fluor 488 and its use in TCO-tetrazine ligation.
| Property | Value | Notes |
| Excitation Maximum (λ_max_) | ~499 nm | Compatible with the 488 nm laser line.[1] |
| Emission Maximum (λ_em_) | ~520 nm | Green fluorescence.[1] |
| Molar Extinction Coefficient (ε) | ~73,000 M⁻¹cm⁻¹ | High absorbance, contributing to brightness. |
| Fluorescence Quantum Yield (Φ) | ~0.92 | Highly efficient conversion of absorbed photons to emitted fluorescence. |
| Photostability | High | More photostable than conventional dyes like FITC, allowing for longer imaging times.[1][2] |
| Reaction Kinetics (k₂) of TCO-tetrazine ligation | > 800 M⁻¹s⁻¹ | Extremely fast and efficient bioorthogonal reaction.[3][4] |
| pH Sensitivity | Stable over a wide pH range (4-10) | Reliable fluorescence in various cellular compartments.[1] |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins with this compound
This protocol describes a two-step method for labeling a protein of interest on the surface of live cells. First, the protein is modified with a tetrazine group. Second, the tetrazine-modified protein is reacted with this compound.
Materials:
-
Cells expressing the protein of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tetrazine-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
This compound
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Protein Modification with Tetrazine:
-
Culture cells to an appropriate confluency on glass-bottom dishes suitable for microscopy.
-
Prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO.
-
Wash the cells twice with ice-cold PBS.
-
Incubate the cells with a 100-250 µM solution of Tetrazine-NHS ester in PBS for 30-60 minutes at 4°C to label primary amines on the cell surface proteins.
-
Wash the cells three times with ice-cold PBS containing 1% BSA to quench any unreacted NHS ester and remove excess reagent.
-
-
Labeling with this compound:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution to a final concentration of 5-20 µM in live-cell imaging medium.
-
Add the this compound solution to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells twice with live-cell imaging medium to remove unbound this compound.
-
The cells are now ready for imaging.
-
Protocol 2: Metabolic Labeling of Cell Surface Glycans with this compound
This protocol enables the visualization of cell surface glycans by metabolically incorporating an unnatural sugar bearing a tetrazine moiety, followed by reaction with this compound.[5][6]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated N-tetrazinoyl-mannosamine (Ac₄ManNTz)
-
Anhydrous DMSO
-
This compound
-
DPBS with 1% BSA (staining buffer)
-
Live-cell imaging medium
Procedure:
-
Metabolic Incorporation of Tetrazine:
-
Prepare a stock solution of Ac₄ManNTz in anhydrous DMSO.
-
Add the Ac₄ManNTz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 2-3 days to allow for metabolic incorporation of the tetrazine-modified sugar into cell surface glycans.
-
-
Labeling with this compound:
-
Gently wash the cells twice with warm DPBS.
-
Prepare a working solution of this compound at a concentration of 10-50 µM in staining buffer.
-
Incubate the cells with the this compound solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with staining buffer.
-
Replace the staining buffer with live-cell imaging medium.
-
The cells are now ready for imaging.
-
Application Example: Tracking EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[7][8] Upon binding to its ligand, EGF, the receptor dimerizes and undergoes autophosphorylation, initiating a downstream signaling cascade.[8] Bioorthogonal labeling with this compound can be used to track the dynamics of EGFR on the cell surface and its internalization upon activation.[9][10]
Experimental Approach:
-
Site-specific labeling of EGFR: A tetrazine-containing unnatural amino acid is incorporated into the extracellular domain of EGFR expressed in cells.
-
Labeling with this compound: The tetrazine-modified EGFR is then specifically labeled with this compound.
-
Stimulation and Imaging: Cells are stimulated with EGF, and the movement and clustering of EGFR on the plasma membrane, followed by its internalization, are monitored by live-cell fluorescence microscopy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescent Signal | 1. Inefficient modification of the biomolecule with tetrazine. 2. Low concentration of labeled biomolecule. 3. Inactive this compound. 4. Inefficient click reaction. | 1. Optimize the concentration of the tetrazine-NHS ester and reaction time. Ensure the buffer is free of primary amines. 2. Increase the expression level of the target protein or use a more sensitive detection method. 3. Use a fresh stock of this compound. Store protected from light and moisture. 4. Ensure the concentrations of both reactants are sufficient. The reaction is bimolecular, so increasing the concentration of one or both components can increase the reaction rate.[11] |
| High Background Fluorescence | 1. Non-specific binding of this compound. 2. Incomplete removal of unbound probe. 3. Cellular autofluorescence. | 1. Include a blocking step with BSA before adding the probe.[11] 2. Increase the number and duration of washing steps after incubation with the fluorescent probe.[11] 3. Image a control sample of unlabeled cells to determine the level of autofluorescence. Use a phenol red-free imaging medium. |
| Phototoxicity and Photobleaching | 1. High intensity or prolonged exposure to excitation light. 2. Generation of reactive oxygen species (ROS) by the excited fluorophore. | 1. Use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio.[12] 2. Use a live-cell imaging medium containing antioxidants. Reduce the frequency of image acquisition in time-lapse experiments. |
| Protein Aggregation | 1. High degree of labeling. 2. Unfavorable buffer conditions. | 1. Reduce the molar excess of the labeling reagent or the reaction time during the initial modification step. 2. Optimize buffer pH and ionic strength for your specific protein. |
References
- 1. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic Glycan Imaging by Isonitrile–Tetrazine Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and evaluation of engineered protein biosensors for live-cell imaging of EGFR phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Pre-targeted Imaging with BP Fluor 488 TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-targeted imaging is a powerful, multi-step strategy designed to enhance the signal-to-background ratio in molecular imaging, thereby increasing sensitivity and reducing off-target effects. This approach decouples the targeting of a specific biological molecule from the delivery of the imaging agent. The system leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO).[1][2]
In this application note, we describe a pre-targeting strategy utilizing a tetrazine-modified targeting moiety (e.g., a monoclonal antibody) and a TCO-functionalized fluorescent probe, BP Fluor 488 TCO. The targeting molecule is first administered and allowed to accumulate at the site of interest and clear from circulation. Subsequently, the small, rapidly clearing this compound is administered, which then "clicks" to the tetrazine-modified targeting molecule at the target site, enabling high-contrast fluorescence imaging.[3] This "reversed" approach, where the fluorophore is on the TCO component, is a viable strategy in pre-targeted imaging.
Principle of the Method
The core of this pre-targeted imaging strategy is the IEDDA reaction between a tetrazine and a trans-cyclooctene.[4] This bioorthogonal "click" chemistry is exceptionally fast and proceeds with high specificity in complex biological environments without interfering with native biochemical processes.[5][6]
The workflow involves two key steps:
-
Targeting: A targeting molecule, such as an antibody specific to a tumor antigen, is functionalized with a tetrazine moiety. This conjugate is administered to the subject and allowed time to bind to its target and for the unbound conjugate to clear from systemic circulation.
-
Imaging: The fluorescent imaging probe, this compound, is then administered. Due to its small size, it distributes rapidly throughout the body and is quickly cleared. At the target site, the TCO group on the probe rapidly reacts with the tetrazine on the targeting molecule, forming a stable covalent bond and leading to the accumulation of the fluorescent signal at the location of the target.
This two-step process allows for the use of short-lived imaging agents and significantly improves the target-to-background signal ratio compared to conventional imaging with directly labeled antibodies.[7]
Physicochemical and Spectral Properties
A clear understanding of the properties of the components is crucial for successful experimental design.
| Compound | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Solubility |
| This compound | 787.9 | 494 | 517 | 73,000 | Water, DMSO, DMF, MeOH |
| BP Fluor 488 Tetrazine | 703.7 | 493 | 517 | 83,000 | Water, MeOH, DMSO, DMF |
Data sourced from BroadPharm product specifications.[8][9]
Reaction Kinetics
The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known.
| Reaction Pair | Second-Order Rate Constant (k₂) |
| TCO - Tetrazine | > 800 M⁻¹s⁻¹ |
This rapid kinetic profile allows for efficient in vivo ligation even at low concentrations of reactants.[9][10]
Experimental Protocols
Protocol 1: Preparation of Tetrazine-Modified Antibody
This protocol outlines the conjugation of a tetrazine-NHS ester to an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Methyltetrazine-PEG4-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns
Procedure:
-
Antibody Preparation: Exchange the buffer of the antibody solution to the Reaction Buffer. Adjust the antibody concentration to 1-5 mg/mL.
-
Tetrazine-NHS Ester Solution Preparation: Immediately before use, dissolve the Methyltetrazine-PEG4-NHS ester in a small volume of anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved tetrazine-NHS ester to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for an additional 15-30 minutes.
-
Purification: Remove the excess, unreacted tetrazine linker and byproducts by purifying the antibody conjugate using a spin desalting column equilibrated with sterile PBS (pH 7.4).
-
Characterization: Determine the degree of labeling (DOL), i.e., the number of tetrazine molecules per antibody. This can be achieved by reacting the conjugate with an excess of a TCO-functionalized fluorophore and measuring the absorbance, or by using mass spectrometry.
Protocol 2: In Vivo Pre-targeted Imaging in a Murine Xenograft Model
This protocol provides a general guideline for in vivo fluorescence imaging of a subcutaneous tumor model.
Materials:
-
Tetrazine-conjugated antibody (from Protocol 1)
-
This compound
-
Sterile PBS (pH 7.4)
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum)
-
Tumor-bearing mice
Procedure:
-
Administration of Tetrazine-Antibody: Administer the tetrazine-conjugated antibody to the tumor-bearing mice via intravenous (tail vein) injection. A typical dose is 1-5 mg/kg, but this should be optimized for each specific antibody.
-
Accumulation and Clearance Period: Allow the tetrazine-antibody to accumulate at the tumor site and clear from circulation. This pre-targeting interval is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.[11]
-
Preparation of this compound: Immediately before injection, dissolve the this compound in sterile PBS.
-
Administration of this compound: Administer the this compound solution via intravenous injection. A typical dose is 1-5 mg/kg.
-
In Vivo Fluorescence Imaging:
-
Anesthetize the mice using isoflurane.
-
Place the mouse in the in vivo fluorescence imaging system.
-
Acquire fluorescence images at various time points post-injection of the this compound (e.g., 1, 4, 8, and 24 hours).[5]
-
Use appropriate excitation and emission filters for BP Fluor 488 (e.g., excitation ~488 nm, emission ~520 nm).
-
Acquire a photographic image of the mouse for anatomical reference.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a background area (e.g., non-tumor-bearing muscle).
-
Quantify the fluorescence intensity in the ROIs to determine the tumor-to-background ratio at each time point.
-
Quantitative Data from Pre-targeted Imaging Studies
The following table presents representative biodistribution data from a pre-targeted PET imaging study using a TCO-conjugated antibody and an 18F-labeled tetrazine, which illustrates the principles of accumulation and clearance. While the specific fluorophore and radionuclide differ, the trends in biodistribution are informative.
| Time Post-Tracer Injection | Tumor (%ID/g) | Blood (%ID/g) | Kidneys (%ID/g) | Liver (%ID/g) |
| 30 min | 3.0 ± 0.32 | 6.13 ± 0.86 | - | - |
| 1 h | 3.52 ± 0.67 | - | 2.12 ± 0.23 | - |
| 2 h | 4.81 ± 1.23 | - | - | - |
| 4 h | 5.6 ± 0.85 | 1.75 ± 0.22 | 1.17 ± 0.12 | - |
%ID/g = percentage of injected dose per gram of tissue. Data is presented as mean ± standard deviation. Data adapted from a study with a TCO-antibody and a radiolabeled tetrazine.[12]
Visualizations
Caption: Bioorthogonal IEDDA Reaction Pathway.
Caption: Pre-targeted Imaging Experimental Workflow.
Conclusion
Pre-targeted imaging using a tetrazine-modified targeting molecule and this compound offers a robust and sensitive method for in vivo fluorescence imaging. The exceptional kinetics and bioorthogonality of the IEDDA reaction enable high-contrast visualization of biological targets. The protocols and data presented herein provide a framework for researchers to design and implement this powerful imaging strategy in their own studies. Careful optimization of antibody conjugation, dosing, and imaging time points will be critical for achieving the best results in specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPC - Pretargeted PET imaging [turkupetcentre.net]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. BP Fluor 488 Tetrazine, Alexa Fluor 488 tetrazine equivalent, 1466419-80-6 | BroadPharm [broadpharm.com]
- 9. This compound, Alexa Fluor 488 TCO equivalent, 2766559-05-9 | BroadPharm [broadpharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
reducing background fluorescence with BP Fluor 488 TCO
Welcome to the technical support center for BP Fluor 488 TCO. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioorthogonal labeling experiments and minimizing background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent dye featuring a trans-cyclooctene (B1233481) (TCO) group. It is used in copper-free click chemistry, specifically in the inverse-electron demand Diels-Alder (IEDDA) reaction with a tetrazine-modified molecule.[1] This reaction is exceptionally fast and bioorthogonal, meaning it occurs rapidly and specifically within complex biological systems without interfering with native biochemical processes.[2][3][4] The reaction forms a stable covalent bond, allowing for the precise labeling of tetrazine-tagged biomolecules with the bright green fluorescent BP Fluor 488 dye.[1]
Q2: Why am I observing high background fluorescence in my negative controls?
A2: High background fluorescence in negative controls (e.g., cells not expressing the tetrazine-tagged protein of interest) can arise from several sources:
-
Non-specific binding: The this compound probe may non-specifically adhere to cellular components or the extracellular matrix. This can be exacerbated if the probe concentration is too high.
-
Hydrophobic interactions: Some TCO reagents can be hydrophobic, leading to non-specific binding.[5]
-
Autofluorescence: Many cell types and tissues naturally fluoresce, which can contribute to the background signal, especially in the green channel where BP Fluor 488 emits.
-
Impure reagents: Impurities in the this compound or other reagents can be fluorescent and contribute to background.
Q3: What are the optimal reaction conditions for minimizing background with this compound?
A3: For optimal signal-to-noise ratio, consider the following:
-
Probe Concentration: Use the lowest concentration of this compound that still provides a robust signal. This typically falls in the low micromolar to nanomolar range and should be empirically determined for your specific application.
-
Stoichiometry: A slight molar excess (e.g., 1.05 to 1.5-fold) of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is often recommended for efficient conjugation.[5]
-
Reaction Buffer: The TCO-tetrazine ligation is robust in a variety of aqueous buffers, with a typical pH range of 6 to 9.[5] Phosphate-buffered saline (PBS) is a common choice.
-
Temperature and Duration: The reaction is very fast and can often be completed at room temperature within 30 to 60 minutes.[5] For live-cell imaging, this rapid reaction time helps to minimize stress on the cells.
Troubleshooting Guides
Issue 1: High Background Fluorescence
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding of this compound | 1. Decrease Probe Concentration: Titrate the this compound to the lowest effective concentration. 2. Increase Washing: After incubation with the probe, increase the number and duration of washing steps with an appropriate buffer (e.g., PBS). 3. Use a Blocking Agent: Pre-incubate the sample with a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites. | Reduced background fluorescence in both positive and negative control samples. |
| Autofluorescence of the sample | 1. Image Unstained Controls: Acquire images of unstained samples (cells/tissue treated with all reagents except this compound) using the same imaging parameters to determine the level of autofluorescence. 2. Use Spectral Unmixing: If your imaging software allows, use spectral unmixing to separate the specific BP Fluor 488 signal from the autofluorescence spectrum. 3. Choose a Different Fluorophore: If autofluorescence is severe in the green channel, consider using a TCO-conjugated dye in the red or far-red spectrum. | Improved signal-to-noise ratio by accounting for or avoiding the contribution of autofluorescence. |
| Hydrophobic Interactions | 1. Incorporate a Spacer: Use TCO reagents with hydrophilic linkers (e.g., PEG) to improve aqueous solubility and reduce non-specific hydrophobic binding.[6] | Decreased non-specific binding and lower background. |
| Impure Reagents | 1. Use High-Purity Reagents: Ensure the this compound and all other reagents are of high purity. 2. Prepare Fresh Solutions: Prepare stock solutions of this compound fresh and store them properly, protected from light. | A cleaner signal with reduced background from fluorescent impurities. |
Issue 2: Low or No Specific Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Labeling with Tetrazine | 1. Confirm Tetrazine Incorporation: Before labeling with this compound, verify that your biomolecule of interest has been successfully modified with the tetrazine handle. 2. Optimize Tetrazine Labeling Reaction: Ensure optimal conditions (pH, temperature, concentration) for the initial tetrazine labeling step. | Successful detection of the tetrazine-modified biomolecule, leading to a specific signal upon addition of this compound. |
| Degradation of TCO Reagent | 1. Use Fresh this compound: The TCO moiety has a limited shelf life and can isomerize to the unreactive cis-cyclooctene (CCO).[4] Use freshly prepared or properly stored this compound. 2. Avoid Thiols: TCOs can react with thiols. If your buffer contains thiols, consider removing them prior to the TCO ligation step. | Improved labeling efficiency and a stronger specific signal. |
| Suboptimal Reaction Conditions | 1. Optimize Stoichiometry: Empirically determine the optimal molar ratio of this compound to your tetrazine-labeled molecule. 2. Increase Incubation Time: While the reaction is fast, for very low abundance targets, increasing the incubation time may improve the signal. | Enhanced signal intensity due to more complete ligation. |
| Steric Hindrance | 1. Introduce a Spacer: If the TCO and tetrazine moieties are attached to bulky molecules, steric hindrance may slow the reaction. Using reagents with longer, flexible linkers (e.g., PEG) can improve accessibility.[6] | Increased reaction efficiency and a stronger fluorescent signal. |
Quantitative Data
The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions available. The second-order rate constants are influenced by the specific structures of the TCO and tetrazine derivatives.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2,000 | 9:1 Methanol/Water |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.[6]
Experimental Protocols
Protocol: General Procedure for Live-Cell Labeling with this compound
This protocol provides a general workflow for labeling live cells expressing a tetrazine-modified protein of interest.
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Cell Preparation:
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Plate cells expressing the tetrazine-modified protein in a suitable imaging dish (e.g., glass-bottom dish).
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Culture cells to the desired confluency.
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Washing:
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Gently wash the cells once with pre-warmed live-cell imaging medium (e.g., FluoroBrite™ DMEM).
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Blocking (Optional but Recommended):
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To reduce non-specific binding, incubate the cells with a blocking buffer (e.g., live-cell imaging medium containing 1% BSA) for 30 minutes at 37°C.
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Gently wash the cells once with pre-warmed live-cell imaging medium.
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Labeling:
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Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
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Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration (start with a titration from 1-10 µM).
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Remove the medium from the cells and add the labeling solution.
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Incubate for 30-60 minutes at 37°C, protected from light.
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Washing:
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Remove the labeling solution.
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Wash the cells 2-3 times with pre-warmed live-cell imaging medium, incubating for 5 minutes during each wash, to remove unbound probe.
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Imaging:
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Add fresh, pre-warmed live-cell imaging medium to the cells.
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Image the cells using a fluorescence microscope with appropriate filter sets for BP Fluor 488 (Excitation/Emission: ~494/517 nm).
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Visualizations
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Caption: Experimental workflow for cell labeling with this compound.
References
troubleshooting poor BP Fluor 488 TCO labeling efficiency
Welcome to the technical support center for BP Fluor 488 TCO. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioorthogonal labeling experiments.
Troubleshooting Guide
This guide addresses specific issues users might encounter during the inverse-electron demand Diels-Alder cycloaddition (IEDDA) reaction between this compound and a tetrazine-modified molecule.
Issue 1: Low or No Fluorescent Signal After Labeling
Question: I have completed the labeling reaction, but I observe very low or no fluorescence. What could be the cause?
Answer: This is a common issue that can stem from several sources, ranging from reagent integrity to reaction conditions. Follow these steps to diagnose the problem.
Possible Causes & Solutions:
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Degraded TCO Reagent: The trans-cyclooctene (B1233481) (TCO) moiety is susceptible to isomerization into the non-reactive cis-cyclooctene (CCO).[1] This can happen over time, especially with improper storage. TCO compounds are not recommended for long-term storage.[1]
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Solution: Use a fresh vial of this compound. Always store the reagent at -20°C, protected from light.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
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Degraded Tetrazine Partner: The tetrazine-modified molecule can also degrade, particularly in aqueous media or in the presence of thiols.[2]
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Solution: Verify the integrity of your tetrazine-labeled molecule. If possible, perform a quality control check with a fresh, reliable TCO compound.
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Incorrect Stoichiometry: An inappropriate molar ratio of TCO to tetrazine can lead to an incomplete reaction.[3]
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Solution: While a 1:1 ratio is theoretical, using a slight excess (1.5-2 fold) of one reactant can drive the reaction to completion. It is common to use a slight molar excess of the tetrazine-functionalized molecule. The optimal ratio should be determined empirically for your specific system.
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Suboptimal Reaction Buffer: The reaction buffer composition can interfere with the labeling process.
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Solution: The TCO-tetrazine ligation is robust and works well in common buffers like phosphate-buffered saline (PBS) within a pH range of 6 to 9. Ensure your buffer is free of components that could interfere with the reactants.
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Inaccurate Quantification: If the concentrations of your stock solutions are incorrect, the stoichiometry will be off.
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Solution: Accurately determine the concentration of your this compound and tetrazine stock solutions using UV-Vis spectroscopy before setting up the reaction.
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Issue 2: Reaction is Slow or Incomplete
Question: My reaction seems to be proceeding very slowly or does not go to completion, even after extending the incubation time. Why is this happening?
Answer: The TCO-tetrazine reaction is known for being extremely fast, with second-order rate constants often exceeding 800 M⁻¹s⁻¹. Sluggish reactions point to specific inhibitory factors.
Possible Causes & Solutions:
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Low Reactant Concentrations: The reaction rate is dependent on the concentration of both the TCO and tetrazine reactants.
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Solution: Increase the concentration of your reactants if possible. The fast kinetics of this chemistry allow for efficient labeling even at low concentrations, but extremely high dilution can slow the reaction.
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Steric Hindrance: The TCO or tetrazine moiety may be located in a sterically hindered position on your biomolecule, preventing efficient interaction.
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Solution: If designing the system from scratch, consider incorporating a flexible linker, such as a PEG spacer, to reduce steric hindrance.
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Presence of Competing Reactants: Although highly specific, other components in a complex biological sample could potentially interact with the reactants.
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Solution: Purify your tetrazine-modified biomolecule before labeling to remove any potential impurities or competing side-reaction partners.
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Low Temperature: While the reaction proceeds well at room temperature, very low temperatures will slow the reaction rate.
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Solution: Perform the incubation at room temperature (20-25°C) or slightly warmer (up to 37°C) if your biomolecules are stable at that temperature.
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Issue 3: Labeled Product Precipitates or Aggregates
Question: After the labeling reaction, I'm observing precipitation of my protein/molecule. What causes this and how can I prevent it?
Answer: Precipitation is often caused by changes in the physicochemical properties of the biomolecule after conjugation with the fluorophore.
Possible Causes & Solutions:
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Increased Hydrophobicity: The BP Fluor 488 dye, while relatively water-soluble, can increase the overall hydrophobicity of the labeled molecule, leading to aggregation and precipitation, especially at high degrees of labeling.
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Solution: Optimize the molar ratio of dye to your molecule to avoid over-labeling.
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Poor Solubility of Reactants: One of the reactants may have poor solubility in the chosen reaction buffer.
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Solution: A small percentage of an organic co-solvent like DMSO or DMF can be added to improve solubility. However, you must first verify that the co-solvent is compatible with your biological system. Using reagents with integrated PEG linkers can also enhance aqueous solubility.
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Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound labeling reaction? A1: The labeling occurs via an inverse-electron demand Diels-Alder cycloaddition (IEDDA), which is a type of bioorthogonal "click chemistry". The TCO (dienophile) reacts specifically and rapidly with a tetrazine (diene) to form a stable covalent bond. This reaction is catalyst-free and highly biocompatible.
Q2: What are the optimal reaction conditions for this labeling? A2: A summary of recommended starting conditions is provided in the table below. These should be optimized for your specific application.
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio | 1.5 to 2-fold excess of Tetrazine | Can be reversed. The optimal ratio should be determined empirically. |
| pH | 6.0 - 9.0 | The reaction is robust across a relatively wide pH range. |
| Buffer | Phosphate-Buffered Saline (PBS) | Avoid buffers containing primary amines (e.g., Tris) if you are modifying your protein with an NHS-ester activated tetrazine beforehand. |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C (slower) or up to 37°C if molecules are stable. |
| Incubation Time | 30 - 120 minutes | The reaction is very fast, but time can be optimized based on concentration and stoichiometry. |
Q3: How should I store the this compound reagent? A3: The reagent should be stored at -20°C, protected from light. The half-life of TCO is short as it can isomerize to the non-reactive CCO form, so long-term storage is not recommended.
Q4: Can I use organic co-solvents in my reaction? A4: Yes, if your biomolecule can tolerate it. Small amounts of water-miscible solvents like DMSO or DMF can be used to dissolve the this compound powder before adding it to the aqueous reaction buffer. This can also help prevent precipitation issues.
Q5: How do I remove unreacted this compound after the reaction? A5: Unreacted dye can be removed using methods appropriate for your biomolecule's size and properties. Common methods include size-exclusion chromatography (SEC), dialysis, or spin filtration columns.
Experimental Protocols
Protocol 1: Standard Labeling of a Tetrazine-Modified Protein
This protocol provides a general starting point for labeling a protein that has been pre-functionalized with a tetrazine moiety.
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Prepare the Protein:
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Dissolve your tetrazine-modified protein in an appropriate reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
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Prepare this compound Stock Solution:
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Allow the vial of this compound to warm to room temperature.
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Dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
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Perform the Labeling Reaction:
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Add the desired molar excess of this compound stock solution to the protein solution. A common starting point is a 1.5 to 2-fold molar excess of TCO relative to the tetrazine-protein.
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Mix gently by pipetting.
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Incubate the reaction for 60 minutes at room temperature, protected from light.
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Purify the Conjugate:
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Remove the unreacted this compound from the labeled protein using a suitable method such as a desalting spin column (for proteins >40 kDa) or dialysis.
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Store the Conjugate:
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Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a stabilizer (e.g., BSA) and storing at -20°C or -80°C.
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Visual Guides
Caption: General workflow for labeling a tetrazine-modified protein with this compound.
Caption: Troubleshooting decision tree for poor this compound labeling efficiency.
Caption: The bioorthogonal reaction between this compound and a tetrazine-modified molecule.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio in BP Fluor 488 TCO Experiments
Welcome to the technical support center for BP Fluor 488 TCO. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for optimizing the signal-to-noise ratio (SNR) and achieving high-quality results in your bioorthogonal labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent probe featuring a bright, photostable green fluorophore (BP Fluor 488) attached to a trans-cyclooctene (B1233481) (TCO) moiety. It is used in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a tetrazine-modified molecule. This reaction is exceptionally fast and specific, forming a stable covalent bond under biocompatible conditions without the need for a copper catalyst.[1][2]
Q2: What are the excitation and emission maxima for this compound?
A2: this compound has an excitation maximum of approximately 494 nm and an emission maximum of around 517 nm, making it compatible with standard 488 nm laser lines and FITC filter sets.[2]
Q3: What are the most common causes of low signal-to-noise ratio in this compound experiments?
A3: The most common issues are high background fluorescence and/or a weak specific signal. High background can stem from non-specific binding of the probe, autofluorescence of the sample, or suboptimal washing steps. A weak signal may be due to inefficient labeling, degradation of reagents, or inappropriate imaging settings.
Q4: How should I store my this compound reagent?
A4: this compound should be stored at -20°C, protected from light and moisture.[2] Due to the potential for the TCO group to isomerize to the less reactive cis-cyclooctene (CCO), long-term storage is not recommended.[2] Prepare stock solutions in an anhydrous solvent like DMSO or DMF and store them at -20°C or -80°C, avoiding repeated freeze-thaw cycles. For aqueous buffers, it is best to prepare the solution fresh for each experiment.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: High Background Fluorescence
High background can obscure your specific signal, making data interpretation difficult.
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Solution:
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Optimize Probe Concentration: Titrate the concentration of this compound to find the lowest concentration that provides a specific signal without a high background.
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Implement a Blocking Step: Before adding the fluorescent probe, incubate your sample with a blocking buffer to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum.
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Increase Wash Steps: After incubation with this compound, increase the number and duration of washing steps with an appropriate buffer (e.g., PBS with a small amount of a mild detergent like Tween-20) to remove unbound probe.
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Solution:
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Use a Control Sample: Image an unlabeled control sample (no this compound) to determine the baseline level of autofluorescence.
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Spectral Unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the specific BP Fluor 488 signal from the autofluorescence spectrum.
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Quenching Agents: Consider treating fixed samples with an autofluorescence quenching agent like Sudan Black B or a commercial quenching reagent.
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Choose Appropriate Fluorophores: For multi-color experiments, select fluorophores that are spectrally well-separated from the autofluorescence spectrum. Far-red dyes often help avoid issues with autofluorescence, which is more common in the blue and green regions of the spectrum.
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Problem 2: Weak or No Specific Signal
A faint or absent signal can be frustrating. Here are some potential causes and their solutions.
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Solution:
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Verify Reagent Integrity: Ensure that both your tetrazine-modified molecule and the this compound have not degraded. The TCO moiety can isomerize over time, losing its reactivity.
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Optimize Reaction Time and Temperature: While the TCO-tetrazine reaction is very fast, ensure sufficient incubation time. For live-cell imaging, incubation is typically performed at 37°C.
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Check Stoichiometry: A slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule can drive the reaction to completion. A 1.05 to 1.5-fold molar excess of the tetrazine reagent is a good starting point.
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Solution:
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Enrich for Your Target: If possible, use methods to increase the concentration of your target molecule in the sample.
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Signal Amplification Strategies: Consider using a multi-step labeling approach. For instance, a TCO-modified primary antibody can be followed by a tetrazine-modified secondary antibody, which can then be labeled with this compound.
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Solution:
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Correct Filter Sets: Ensure you are using the appropriate filter sets for BP Fluor 488 (Excitation: ~494 nm, Emission: ~517 nm).
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Optimize Acquisition Parameters: Adjust the exposure time, laser power, and detector gain to maximize the signal from your sample while minimizing noise. Be mindful of phototoxicity in live-cell imaging.
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Data Presentation
Table 1: Spectral and Kinetic Properties of this compound and Related Reagents
| Property | Value | Reference |
| Excitation Maximum (λex) | ~494 nm | |
| Emission Maximum (λem) | ~517 nm | |
| Molar Extinction Coefficient | ~73,000 cm⁻¹M⁻¹ | |
| Reaction Type | Inverse-Electron-Demand Diels-Alder Cycloaddition | |
| Reaction Partner | Tetrazine | |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ |
Table 2: Comparison of Common Blocking Agents for Fluorescence Microscopy
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | Single purified protein, good for many applications. | Can be less effective than serum for some tissues; may not be ideal for detecting phosphoproteins. |
| Normal Goat/Donkey Serum | 5-10% in PBS | Contains a mixture of proteins that can effectively block non-specific sites, especially in tissues. | Can sometimes lead to higher background if not properly sourced or if it cross-reacts with antibodies. |
| Non-fat Dry Milk | 1-5% in PBS | Inexpensive and effective for many applications. | Not recommended for use with biotin-avidin systems due to endogenous biotin; can interfere with the detection of phosphoproteins. |
| Fish Skin Gelatin | 0.1-0.5% in PBS | Less likely to cross-react with mammalian antibodies. | May not be as effective as serum for all applications. |
Experimental Protocols
Protocol 1: General Protocol for Live-Cell Labeling with this compound
This protocol assumes your cells have been pre-labeled with a tetrazine-modified molecule.
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Cell Preparation:
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Plate cells on a glass-bottom dish suitable for fluorescence microscopy.
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Culture cells to the desired confluency.
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Preparation of this compound Staining Solution:
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Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).
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Dilute the stock solution in a live-cell imaging medium (e.g., FluoroBrite™ DMEM) to the desired final concentration (typically 1-10 µM). The optimal concentration should be determined empirically.
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Labeling:
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Remove the culture medium from the cells and wash once with pre-warmed PBS.
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Add the this compound staining solution to the cells.
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Incubation:
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Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time will depend on the reactivity of your specific tetrazine and the concentration of your reagents.
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Washing:
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Remove the staining solution and wash the cells two to three times with a live-cell imaging medium to remove unbound probe.
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Imaging:
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Add fresh live-cell imaging medium to the cells.
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Image the cells using a fluorescence microscope with appropriate filter sets for BP Fluor 488.
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Protocol 2: General Protocol for Fixed-Cell Labeling with this compound
This protocol is for cells that have been pre-labeled with a tetrazine-modified molecule.
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Cell Fixation and Permeabilization:
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Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Wash three times with PBS.
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Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature (if labeling an intracellular target).
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Wash three times with PBS.
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Blocking:
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Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.
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Labeling:
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Prepare the this compound staining solution in blocking buffer at the desired concentration (e.g., 1-10 µM).
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Incubate the cells with the staining solution for 1 hour at room temperature, protected from light.
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Washing:
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Wash the cells three to five times with PBS containing 0.1% Tween-20 to remove unbound probe.
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Counterstaining and Mounting (Optional):
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If desired, counterstain nuclei with DAPI or Hoechst.
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Mount the coverslip on a microscope slide with an anti-fade mounting medium.
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Imaging:
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Image the cells using a fluorescence microscope with the appropriate filter sets.
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Mandatory Visualizations
Caption: General experimental workflow for labeling tetrazine-modified cells with this compound.
Caption: A troubleshooting decision tree for addressing low signal-to-noise ratio in this compound experiments.
References
BP Fluor 488 TCO stability in different buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving BP Fluor 488 TCO and similar fluorescently-labeled trans-cyclooctene (B1233481) reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
BP Fluor 488 is a bright, green-fluorescent dye with excitation and emission spectra comparable to Alexa Fluor® 488 and Fluorescein (FITC)[1]. It is designed for excitation by the 488 nm argon laser line[1]. Key features of the BP Fluor 488 dye include high photostability, brightness, and fluorescence that is largely insensitive to pH changes between pH 4 and 10[1][2]. The trans-cyclooctene (TCO) moiety is a reactive group used for bioorthogonal "click chemistry," specifically in inverse-electron demand Diels-Alder (IEDDA) reactions with tetrazine partners[3][4]. This allows for the specific and efficient labeling of biomolecules in complex biological systems[3][5][6].
Q2: How stable is the TCO group in common aqueous buffers?
The TCO functional group is generally stable in aqueous buffers such as Phosphate-Buffered Saline (PBS)[3][5]. Some TCO derivatives have been shown to be stable for weeks when stored at 4°C in aqueous media at pH 7.5[5]. For example, one study reported that a specific TCO derivative exhibited 90% stability after 24 hours at room temperature in PBS (pD 7.4)[7][8]. However, the stability can vary significantly depending on the specific structure of the TCO derivative, with more strained (and more reactive) versions like s-TCO being less stable than derivatives like d-TCO[3][9][10].
Q3: What are the primary degradation pathways for TCO-modified molecules?
The main instability of the TCO group is its potential to isomerize to the unreactive cis-cyclooctene (CCO) form[3]. This isomerization does not cleave the TCO from the fluorophore but renders it unreactive towards its tetrazine binding partner. This process can be accelerated by the presence of certain substances, such as thiols[3][10]. Additionally, some highly reactive TCO derivatives can be prone to polymerization or degradation during long-term storage if not handled properly[10][11].
Q4: How does pH affect the stability of this compound?
The BP Fluor 488 dye itself is stable and its fluorescence is pH-insensitive in a range of pH 4 to 10[1]. The TCO-tetrazine ligation reaction is also robust and can be performed efficiently within a pH range of 6 to 9[12][13]. However, the rate of thiol-promoted isomerization of some TCO derivatives can be pH-dependent, occurring more rapidly at pH 7.4 than at pH 6.8[10].
Q5: What are the recommended storage conditions for this compound?
For long-term storage, TCO-modified compounds are best stored as solids in a freezer[10]. If in solution, they should be kept at freezer temperatures[10]. Some suppliers recommend storing TCO reagents at -20°C[5]. To prevent hydrolysis of reactive esters (like an NHS ester used for conjugation), it is crucial to allow the vial to equilibrate to room temperature before opening to avoid moisture condensation[13]. Stock solutions should be prepared in high-quality, anhydrous solvents like DMSO or DMF[5][13].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescent Signal After Labeling | TCO Isomerization: The TCO group may have isomerized to its inactive cis-form, preventing reaction with the tetrazine-tagged molecule. | - Use freshly prepared or properly stored this compound. - Avoid prolonged exposure to high thiol concentrations or copper-containing proteins[3]. - If possible, confirm the reactivity of the TCO reagent using a positive control. |
| Fluorophore Photobleaching: The BP Fluor 488 dye has been exposed to intense light for extended periods. | - Minimize light exposure during incubation and imaging steps. - Use an anti-fade mounting medium if applicable[1]. - BP Fluor 488 is highly photostable, but excessive exposure should still be avoided[1]. | |
| Inefficient Labeling Reaction: Reaction conditions (pH, temperature, time) may be suboptimal. | - Ensure the reaction buffer is amine-free (e.g., PBS) and within the recommended pH range of 6-9[12][13]. - Optimize incubation time; typical reactions run for 30-60 minutes at room temperature but can be extended[5][12]. | |
| High Background Signal | Non-specific Binding: The fluorescent probe is binding to surfaces or cellular components other than the target. | - Include blocking steps (e.g., with BSA) in your protocol. - Ensure adequate washing steps to remove unbound probe. - Consider using a TCO derivative with a hydrophilic linker (e.g., PEG) to improve solubility and reduce non-specific interactions[5][14]. |
| Precipitation of the Reagent: The this compound may have low aqueous solubility, leading to aggregates. | - Use a reagent with a PEG linker to enhance aqueous solubility[5][14]. - A small amount of organic co-solvent (e.g., DMSO) can be used, but its compatibility with the experimental system must be verified[14]. | |
| Inconsistent Results Between Experiments | Reagent Instability/Degradation: The stability of the TCO moiety is compromised due to improper storage or handling. | - Aliquot the this compound upon receipt to avoid multiple freeze-thaw cycles. - Store aliquots at -20°C or below, protected from light and moisture[5]. - Use fresh, anhydrous DMSO or DMF to prepare stock solutions immediately before use[13]. |
| Buffer Contaminants: Components in the buffer or media are degrading the TCO group. | - Be aware that thiamine (B1217682) degradation products in some cell culture media can catalyze TCO isomerization[15]. - Avoid buffers containing primary amines like Tris or glycine (B1666218) if performing an NHS-ester conjugation to introduce the TCO group[5][13]. |
Data Presentation: Stability of TCO Derivatives in Various Conditions
The stability of the TCO moiety is highly dependent on its specific chemical structure. The following tables summarize stability data for different TCO analogs found in the literature.
Table 1: Stability of TCO Derivatives in Aqueous Buffer
| TCO Derivative | Buffer/Medium | Conditions | Stability Results | Reference(s) |
| d-TCO | Phosphate-buffered D₂O | Room Temperature | No degradation or isomerization observed for up to 14 days. | [9] |
| a-TCO (14) | D₂O-PBS (pD 7.4) | Room Temperature | 90% stable after 24 hours. | [7][8] |
| axial-5-hydroxy-TCO (4a) | D₂O-PBS (pD 7.4) | Room Temperature | 85% stable after 24 hours. | [7][8] |
| s-TCO | Phosphate-buffered D₂O (pD 7.4) | 25°C | 69% fidelity after 3 days. | [16] |
| General TCO | Aqueous buffered media (pH 7.5) | 4°C | Stable for weeks. | [5] |
Table 2: Effect of Thiols on TCO Isomerization
| TCO Derivative | Conditions | Isomerization Results | Reference(s) |
| d-TCO | 30 mM mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours. | [10] |
| d-TCO | 30 mM mercaptoethanol, pH 6.8 | 44% isomerization after 48 hours. | [10] |
| s-TCO | High thiol concentrations (30 mM) | Rapidly isomerizes. | [9][10] |
Experimental Protocols
Protocol 1: General Workflow for Assessing TCO Stability via LC-MS
This protocol provides a method to quantify the isomerization of a TCO-labeled molecule to its inactive CCO form over time.
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Preparation of Solutions:
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Prepare the desired buffer (e.g., 100 mM PBS, pH 7.4).
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Prepare a stock solution of the TCO-containing compound (e.g., this compound) at 10 mM in anhydrous DMSO.
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Incubation:
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Dilute the TCO stock solution to a final concentration of 10-50 µM in the chosen buffer.
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If testing the effect of additives (e.g., thiols like glutathione), add them to the buffer at the desired final concentration.
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Incubate the solution at a controlled temperature (e.g., 25°C or 37°C).
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Time-Point Sampling:
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At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
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Quenching and Analysis:
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Immediately quench the sample by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.
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Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the TCO (active) and CCO (inactive) forms of the molecule.
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Data Interpretation:
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Calculate the percentage of the TCO form remaining at each time point relative to the T=0 sample to determine the stability profile.
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Protocol 2: Monitoring Fluorophore Stability via Fluorescence Spectroscopy
This protocol assesses the stability of the fluorophore component by monitoring its fluorescence intensity.
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Sample Preparation:
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Prepare a dilute solution of this compound in the buffer of interest (e.g., PBS, Tris, MES at various pH values). The concentration should be within the linear range of your fluorometer.
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Initial Measurement:
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Transfer the solution to a cuvette.
-
Measure the initial fluorescence intensity using appropriate excitation and emission wavelengths for BP Fluor 488 (e.g., Excitation ~493 nm, Emission ~519 nm)[1].
-
-
Incubation:
-
Store the cuvette under defined conditions (e.g., room temperature, protected from light).
-
-
Time-Course Measurement:
-
At regular intervals (e.g., every hour for 8 hours, then at 24 hours), gently mix the solution and re-measure the fluorescence intensity.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time. A stable fluorophore will show minimal decrease in fluorescence intensity over the course of the experiment.
-
Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. vectorlabs.com [vectorlabs.com]
- 7. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP4262887A1 - Trans-cyclooctenes with high reactivity and favorable physiochemical properties - Google Patents [patents.google.com]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for BP Fluor 488 TCO Labeled Cells
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the selection and execution of cell viability assays for cells labeled with BP Fluor 488 TCO.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assays are compatible with cells already labeled with the green fluorescent dye, this compound?
When working with cells that are already fluorescent, it is critical to select a viability assay that will not have spectral overlap with the existing fluorophore. BP Fluor 488 is a green fluorescent dye (excited around 488 nm), so assays that also emit in the green spectrum should be avoided.
The compatibility of common viability assays is summarized below.
Table 1: Compatibility of Common Cell Viability Assays with BP Fluor 488
| Assay Category | Assay Principle | Detection Method | Compatibility with BP Fluor 488 | Rationale |
| Dye Exclusion | Membrane integrity | Brightfield Microscopy | Recommended | Trypan blue is a colorimetric dye, avoiding fluorescence interference.[1][2][3] |
| Metabolic (Tetrazolium) | Enzymatic reduction | Colorimetric (Absorbance) | Recommended | Assays like MTT, MTS, and XTT produce a colored formazan (B1609692) product, measured by absorbance, which does not interfere with fluorescence.[4][5][6][7][8] |
| Metabolic (Resazurin) | Enzymatic reduction | Fluorometric (Red) | Use with Caution | Resazurin (alamarBlue) is reduced to the red-fluorescent resorufin.[9] This is generally compatible, but filter sets must be appropriate to avoid bleed-through. |
| ATP Quantification | ATP levels in live cells | Luminescence | Highly Recommended | Luminescent assays like CellTiter-Glo measure light production from a luciferase reaction, which is mechanistically distinct from fluorescence and highly sensitive.[9][10][11][12][13][14][15] |
| Membrane Integrity | DNA-binding dyes | Fluorometric | Variable | Dyes like Propidium Iodide (PI) and 7-AAD are red-fluorescent and are Recommended .[16][17][18] Green-fluorescent dyes like Calcein AM or CellTox Green are Not Recommended due to direct spectral overlap.[10][11][19] |
| Apoptosis | Phosphatidylserine exposure | Fluorometric | Variable | Use Annexin V conjugated to a red or far-red fluorophore (e.g., PE, APC, Cy5).[16][20][21] Avoid green conjugates like FITC or Alexa Fluor 488. |
| Fixable Viability | Amine-reactive dyes | Fluorometric | Variable | A wide range of colors are available.[22] Select a dye that emits in the blue, red, or far-red spectrum to avoid the green channel.[23] |
Q2: Can I use a standard MTT or MTS assay on my BP Fluor 488 labeled cells?
Yes, colorimetric assays based on tetrazolium salt reduction, such as MTT, MTS, and XTT, are excellent choices. These assays measure the metabolic activity of viable cells by quantifying the formation of a colored formazan product via absorbance readings.[4][5][7] Since the readout is not based on fluorescence, there is no risk of spectral interference from the BP Fluor 488 label.
Q3: I need to use a fluorescence-based assay. How do I avoid interference from the BP Fluor 488 label?
To avoid spectral overlap, you must choose a fluorescent dye with an emission spectrum that is well separated from BP Fluor 488 (which emits around 520 nm).
-
Recommended Dyes: Opt for viability probes that emit in the red or far-red channels. Propidium Iodide (PI) and 7-Actinomycin D (7-AAD) are classic DNA-binding dyes that are excluded by live cells and fluoresce red in dead cells, making them suitable for flow cytometry.[18][24]
-
Fixable Stains: If you need to fix your cells after staining, use a fixable viability dye. These are available in a wide array of colors; select one that can be excited by a different laser (e.g., violet, yellow, or red) and emits far from the green spectrum.[23][22]
The diagram below illustrates the process of selecting a compatible assay.
Q4: How can I distinguish between apoptotic and necrotic cells in my BP Fluor 488 labeled population?
A common method for differentiating apoptosis and necrosis is using Annexin V in combination with a dead cell stain like 7-AAD or PI.[16][17] To prevent spectral overlap, use an Annexin V conjugate that fluoresces in a different channel, such as Annexin V-PE (phycoerythrin, red) or Annexin V-APC (allophycocyanin, far-red).
-
Live cells: BP Fluor 488 positive, Annexin V negative, 7-AAD negative.
-
Early Apoptotic cells: BP Fluor 488 positive, Annexin V positive, 7-AAD negative.
-
Late Apoptotic/Necrotic cells: BP Fluor 488 positive, Annexin V positive, 7-AAD positive.
Troubleshooting Guide
Issue 1: I am seeing high background or false positives with my fluorescent viability dye.
High background can result from several factors, including spectral bleed-through from the BP Fluor 488 label or non-specific dye binding.
Issue 2: The viability of my cells seems to decrease after labeling with this compound.
The labeling process itself, including the reagents and incubation steps, may induce some level of cytotoxicity.
-
Run Proper Controls: Always include an unlabeled control group that has been subjected to the same mock-labeling procedure (e.g., incubation with vehicle/buffer) to assess the baseline toxicity of the process.
-
Optimize Labeling Conditions: Titrate the concentration of the this compound reagent and minimize the incubation time to reduce stress on the cells.
-
Assess Viability Immediately: Check cell viability immediately after the labeling protocol is complete to establish a new baseline for your labeled cell population before starting your experiment.
Experimental Protocols
Protocol 1: Trypan Blue Exclusion Assay
This method is a simple, cost-effective way to determine the number of viable cells based on membrane integrity.[1][25][3]
-
Prepare Cell Suspension: Harvest cells and resuspend them in a serum-free medium or PBS to a concentration of approximately 1 x 10^5 to 2 x 10^6 cells/mL. Serum proteins can interfere with the dye.[1][3]
-
Stain with Trypan Blue: In a microcentrifuge tube, mix 10 µL of your cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 ratio).[25]
-
Incubate: Allow the mixture to incubate at room temperature for 3 minutes. Do not exceed 5 minutes, as this can lead to the staining of viable cells.[1][3]
-
Load Hemacytometer: Carefully pipette 10 µL of the stained cell suspension into the chamber of a clean hemacytometer.
-
Count Cells: Using a light microscope, count the number of unstained (viable) cells and blue-stained (non-viable) cells in the four large corner squares.
-
Calculate Viability:
-
Percent Viability = [Total viable cells / (Total viable cells + Total non-viable cells)] x 100
-
Protocol 2: MTS Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells.
-
Plate Cells: Seed your this compound labeled cells in a 96-well plate at the desired density and allow them to adhere or recover overnight. Include wells for background control (medium only).
-
Treat Cells: Apply your experimental treatment (e.g., drug compounds) and incubate for the desired duration.
-
Prepare MTS Reagent: Thaw the MTS reagent and an electron coupling solution (if required by the kit) and mix them according to the manufacturer's instructions.
-
Add Reagent: Add 20 µL of the prepared MTS reagent directly to each 100 µL well of the 96-well plate.
-
Incubate: Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time can be optimized based on cell type and density.
-
Measure Absorbance: Read the absorbance at 490-500 nm using a microplate reader.
-
Analyze Data: Subtract the average absorbance of the background control wells from all other readings. Cell viability is proportional to the absorbance value.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This highly sensitive assay quantifies ATP, an indicator of metabolically active cells.[15]
-
Plate Cells: Seed your labeled cells in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Treat Cells: Apply your experimental treatment and incubate as required.
-
Equilibrate Plate: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare Reagent: Reconstitute the CellTiter-Glo® buffer with the lyophilized substrate as per the manufacturer's protocol.
-
Add Reagent: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix and Incubate: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Read the luminescence using a plate luminometer.
-
Analyze Data: Viability is directly proportional to the relative light units (RLU) generated.
References
- 1. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 3. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. interchim.fr [interchim.fr]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 10. Gain More Informative Data by Multiplexing a Fluorescent Real-Time Cytotoxicity Assay with Luminescent, Fluorescent or Colorimetric Viability Assays [promega.com.cn]
- 11. Is Your MTT Assay the Right Choice? [promega.com.cn]
- 12. promega.com [promega.com]
- 13. youtube.com [youtube.com]
- 14. Promega CellTiter-Glo Luminescent Cell Viability Assay Kit 10 mL | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 15. news-medical.net [news-medical.net]
- 16. Apoptosis assay kits | Abcam [abcam.com]
- 17. Molecular Probes apoptosis assay kits—Table 15.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. biotium.com [biotium.com]
- 20. biocompare.com [biocompare.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. biotium.com [biotium.com]
- 23. LIVE/DEAD Fixable Dead Cell Stains | Thermo Fisher Scientific - KR [thermofisher.com]
- 24. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing BP Fluor 488 TCO Signal in Fixed Tissues
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal of BP Fluor 488 TCO in fixed tissue experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very weak or no signal from my this compound. What are the potential causes and solutions?
A weak or absent signal can stem from several factors throughout the experimental workflow. Here's a troubleshooting guide to address common issues:
| Potential Cause | Recommended Solution |
| Inefficient TCO-Tetrazine Ligation | The inverse electron demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is typically fast and efficient.[1][2][3][4][5] However, ensure your this compound and tetrazine-modified components are fresh and have been stored correctly to maintain reactivity. The reaction is generally performed in PBS at a pH between 6 and 9 at room temperature.[1] |
| Suboptimal Fixation | The choice of fixative can significantly impact fluorescence intensity. While formaldehyde (B43269) is a common cross-linking fixative, it can sometimes quench fluorescence or mask epitopes.[6][7] Consider testing different fixation protocols, such as methanol (B129727) or acetone (B3395972) fixation, which can sometimes improve the signal for certain targets.[6][8] However, be aware that these organic solvents can alter tissue morphology. |
| Inadequate Permeabilization | For intracellular targets, proper permeabilization is crucial to allow the this compound probe to reach its target. Triton X-100 is a commonly used detergent for permeabilization.[9] Ensure you are using an appropriate concentration and incubation time. Insufficient permeabilization will result in a weak signal. |
| Antigen Masking (if applicable) | If the TCO moiety is attached to an antibody, formalin fixation can mask the target epitope. In such cases, antigen retrieval is necessary to unmask the epitope and allow for antibody binding. Heat-induced epitope retrieval (HIER) using citrate (B86180) or Tris-EDTA buffer is a common method.[10][11][12][13] |
| Photobleaching | BP Fluor 488 is a photostable dye, but excessive exposure to excitation light can still lead to photobleaching and a diminished signal.[14][15][16][17][18] To minimize photobleaching, reduce the exposure time and intensity of the excitation light. The use of antifade mounting media is also highly recommended.[17] |
Q2: My images have high background fluorescence, which is obscuring my specific signal. How can I reduce this?
High background can be caused by tissue autofluorescence or non-specific binding of the fluorescent probe.
| Potential Cause | Recommended Solution |
| Tissue Autofluorescence | Autofluorescence is the natural fluorescence of the tissue, which can be particularly strong in the green channel where BP Fluor 488 emits.[19] This is often exacerbated by aldehyde-based fixatives like formaldehyde.[19] To reduce autofluorescence, consider the following: - Perfusion: If possible, perfuse the tissue with PBS before fixation to remove red blood cells, which are a major source of autofluorescence. - Quenching Agents: Treat the tissue with an autofluorescence quenching agent. Commercially available reagents like TrueBlack™ or Sudan Black B can be effective.[20][21][22] - Alternative Fixatives: Using non-aldehyde-based fixatives may reduce autofluorescence.[19] |
| Non-specific Binding | If your this compound is conjugated to a protein (like an antibody), non-specific binding can be a major source of background. Ensure you are using an adequate blocking step with a suitable blocking agent, such as bovine serum albumin (BSA) or normal serum.[23] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on factors that can influence fluorescence signal intensity.
Table 1: Comparison of Fixative-Induced Autofluorescence in the Green Channel
| Fixative | Mean Fluorescence Intensity (Arbitrary Units) |
| 4% Paraformaldehyde (PFA) | Lower |
| 10% Formalin | Higher |
| 20% Formalin | Higher |
| 95% Ethanol (B145695) | Lower (similar to 4% PFA) |
| Glutaraldehyde (GTA) | Significantly Higher |
| Data adapted from a study comparing fixative-induced autofluorescence.[19] Higher values indicate more autofluorescence. |
Table 2: Effect of Permeabilization Agents on Fluorescence Intensity
| Permeabilization Agent (Concentration, Time) | Geometric Mean Fluorescence Intensity (GMFI) |
| Tween-20 (0.2%, 30 min) | 98.3 ± 8.8 |
| Proteinase K | 82.6 ± 17 |
| Saponin | 61.7 ± 19 |
| Streptolysin O | 55.7 ± 14 |
| NP-40 (0.1%, 10 min) | 48.62 ± 12 |
| Triton X-100 | 43.8 |
| Data from a study comparing different permeabilization methods for detecting intracellular RNA.[24][25] Higher GMFI indicates a stronger signal. |
Table 3: Efficacy of Autofluorescence Quenching Agents at 488 nm Excitation
| Quenching Agent | Reduction in Autofluorescence Intensity |
| TrueVIEW™ | 62% ± 2% |
| Ammonia/Ethanol | 65% ± 2% |
| Copper(II) Sulfate | 52% ± 1% |
| Sudan Black B (SBB) | 82% ± 0.7% |
| TrueBlack™ | 89% ± 0.04% |
| MaxBlock™ | 90% ± 0.07% |
| Data from a study on quenching autofluorescence in fixed mouse adrenal cortex tissue.[22] |
Experimental Protocols
Protocol 1: General Staining Protocol for this compound in Fixed Tissues
This protocol provides a general workflow for using this compound in conjunction with a tetrazine-modified molecule (e.g., an antibody) in fixed tissue sections.
-
Deparaffinization and Rehydration (for FFPE tissues):
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval (if necessary):
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in a suitable buffer (e.g., 10 mM Sodium Citrate, pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
Wash with PBS (3 x 5 minutes).
-
-
Permeabilization:
-
Incubate sections with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.[9]
-
Wash with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate with a blocking solution (e.g., 1-5% BSA in PBS) for 1 hour at room temperature to minimize non-specific binding.[23]
-
-
Incubation with Tetrazine-modified Molecule:
-
Incubate with your tetrazine-modified antibody or other molecule at the optimal concentration overnight at 4°C.
-
-
Washing:
-
Wash extensively with PBS (3 x 10 minutes).
-
-
This compound Ligation:
-
Final Washes:
-
Wash with PBS (3 x 10 minutes), protected from light.
-
-
Counterstaining and Mounting:
-
If desired, counterstain with a nuclear stain like DAPI.
-
Mount coverslips using an antifade mounting medium.[17]
-
Visualizations
Caption: Experimental workflow for this compound staining in fixed tissues.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. broadpharm.com [broadpharm.com]
- 2. BP Fluor 488 Tetrazine, Alexa Fluor 488 tetrazine equivalent, 1466419-80-6 | BroadPharm [broadpharm.com]
- 3. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of antigen retrieval protocols on the immunohistochemical detection of epigenetic DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Effect of Antigen Retrieval on Genomic DNA From Immunodissected Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 15. biocompare.com [biocompare.com]
- 16. Photobleaching Analysis of Fluorescent Proteins in Two-Photon Microscopy at High Repetition Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Quenching autofluorescence in tissue immunofluorescence [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. media.cellsignal.com [media.cellsignal.com]
- 24. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - AJMB: Volume 6, Issue 1, Year 2014 - AJMB [ajmb.org]
Validation & Comparative
A Head-to-Head Comparison: BP Fluor 488 TCO vs. Alexa Fluor 488 TCO for Bioorthogonal Labeling
For researchers in cellular analysis, targeted drug delivery, and in vivo imaging, the choice of fluorescent probes for bioorthogonal labeling is critical. The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a premier click chemistry reaction, prized for its exceptionally fast kinetics and biocompatibility. This guide provides a detailed comparison of two prominent green-fluorescent TCO-modified dyes: BP Fluor 488 TCO and Alexa Fluor 488 TCO.
While direct comparative studies are limited, this guide synthesizes available data to offer an objective overview of their performance characteristics and experimental applications. Both fluorophores are designed for the 488 nm laser line and are widely used in microscopy and flow cytometry.
Performance Characteristics at a Glance
Both BP Fluor 488 and Alexa Fluor 488 are bright, photostable, and pH-insensitive green fluorophores.[1][2] BroadPharm explicitly markets this compound as an Alexa Fluor 488 TCO equivalent.[3] The core spectral properties of the two dyes are nearly identical, suggesting comparable performance in fluorescence-based applications.
| Property | This compound | Alexa Fluor 488 TCO |
| Excitation Maximum | 494 nm[3] | ~495 nm[4] |
| Emission Maximum | 517 nm | ~519 nm |
| Extinction Coefficient | 73,000 cm⁻¹M⁻¹ | ~73,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield | 0.92 (for the core fluorophore) | 0.92 |
| Reactive Group | trans-cyclooctene (TCO) | trans-cyclooctene (TCO) |
| Reaction Partner | Tetrazine (Tz) | Tetrazine (Tz) |
| Reaction Kinetics (k) | > 800 M⁻¹s⁻¹ | > 800 M⁻¹s⁻¹ |
The TCO-Tetrazine Ligation: A Rapid and Specific Reaction
The key to both probes' utility is the TCO moiety, which undergoes a rapid and highly specific IEDDA reaction with a tetrazine-functionalized molecule. This bioorthogonal reaction is exceptionally fast, catalyst-free, and proceeds efficiently at low concentrations in complex biological media, forming a stable covalent bond.
References
A Head-to-Head Comparison of BP Fluor 488 TCO and Other Click Chemistry Dyes for Advanced Biological Imaging
In the rapidly advancing field of bioorthogonal chemistry, the choice of fluorescent dye and ligation strategy is critical for the success of cellular imaging and drug development studies. This guide provides an in-depth comparison of BP Fluor 488 TCO, a high-performance green fluorescent dye, with other popular click chemistry dyes. We will delve into their performance characteristics, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Characteristics of Click Chemistry Dyes
The selection of a click chemistry dye is primarily governed by its photophysical properties, the kinetics of the bioorthogonal reaction, and its photostability. BP Fluor 488 is a bright and highly photostable green fluorescent dye, spectrally similar to the widely used Alexa Fluor 488.[1][2] When conjugated to a trans-cyclooctene (B1233481) (TCO) moiety, it becomes a powerful tool for rapid and specific labeling through the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-modified target.[3][4][5]
Photophysical Properties
The brightness of a fluorophore is a function of its molar extinction coefficient and quantum yield. BP Fluor 488 boasts a high quantum yield, contributing to its exceptional brightness, which is crucial for detecting low-abundance targets. The table below summarizes the key photophysical properties of BP Fluor 488 and other commonly used click chemistry dyes.
| Dye Family | Click Chemistry Moiety | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| BP Fluor 488 | TCO, Tetrazine, DBCO, Azide (B81097), Alkyne | 494-499 | 517-520 | ~73,000 - 83,000 | ~0.92 |
| Alexa Fluor 488 | TCO, DBCO, Azide, Alkyne | ~495 | ~519 | ~71,800 | ~0.92 |
| BODIPY FL | TCO, DBCO | ~503 | ~509-512 | ~80,000 | ~0.9 |
| Fluorescein (FITC) | - | ~495 | ~519 | ~70,000 | ~0.93 |
| Cy3 | DBCO | ~554 | ~568 | ~150,000 | ~0.15 |
| Cy5 | DBCO | ~652 | ~668 | ~250,000 | ~0.20 |
| Alexa Fluor 568 | DBCO, Azide, Alkyne | ~578 | ~603 | ~91,300 | 0.69 |
| Alexa Fluor 647 | DBCO, Azide, Alkyne | ~650 | ~668 | ~239,000 | 0.33 |
Note: The exact photophysical properties can vary depending on the conjugation partner and the local chemical environment.
Reaction Kinetics of Bioorthogonal Chemistries
The speed of the labeling reaction is a critical factor, especially in live-cell imaging of dynamic processes. The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, significantly outpacing other common click chemistry reactions like the strain-promoted alkyne-azide cycloaddition (SPAAC) using DBCO reagents.
| Bioorthogonal Reaction | Reactive Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| iEDDA | TCO + Tetrazine | 10³ - 10⁶ | Extremely fast, catalyst-free, highly specific. |
| SPAAC | DBCO + Azide | ~0.1 - 1.0 | Copper-free, good specificity, slower than iEDDA. |
| CuAAC | Alkyne + Azide | 10 - 10⁴ | Copper-catalyzed, high yielding, potential for cytotoxicity. |
The rapid kinetics of the TCO-tetrazine reaction allow for efficient labeling at low concentrations, minimizing potential off-target effects and cellular toxicity.
Experimental Protocols
To provide a practical framework for comparing these dyes, we present detailed methodologies for key experiments.
Protocol 1: Antibody Conjugation with TCO and DBCO Dyes
This protocol outlines the steps for conjugating an antibody with both a TCO-functionalized dye and a DBCO-functionalized dye for a direct comparison of labeling efficiency.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.
-
TCO-NHS ester (e.g., this compound-NHS) and DBCO-NHS ester (e.g., BP Fluor 488 DBCO-NHS).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns.
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers and stabilizers like BSA.
-
NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS and DBCO-NHS esters in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
For each dye, add a 10- to 20-fold molar excess of the respective NHS ester stock solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.
-
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to stop the reaction.
-
Purification: Remove unreacted dye using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the dye at its absorbance maximum.
Protocol 2: Comparative Live-Cell Labeling and Imaging
This protocol describes how to compare the performance of TCO and DBCO-labeled antibodies for imaging azide-modified cell surface proteins.
Materials:
-
Mammalian cells expressing the target protein.
-
Azide-modified metabolic labeling precursor (e.g., Ac4ManNAz).
-
TCO- and DBCO-labeled antibodies from Protocol 1.
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES).
-
Fluorescence microscope with a live-cell imaging chamber.
Procedure:
-
Metabolic Labeling: Incubate cells with an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 24-48 hours to introduce azide groups onto cell surface glycans.
-
Cell Preparation: Wash the azide-labeled cells twice with pre-warmed live-cell imaging buffer.
-
Click Labeling:
-
Dilute the TCO- and DBCO-labeled antibodies in separate tubes to a final concentration of 1-10 µg/mL in live-cell imaging buffer.
-
Add the antibody solutions to different wells of cells and incubate for 30-60 minutes at 37°C.
-
-
Washing: Remove the antibody solutions and wash the cells three times with pre-warmed live-cell imaging buffer.
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for BP Fluor 488.
-
Acquire images for both conditions and a negative control (unlabeled cells).
-
Quantify the signal-to-noise ratio (SNR) by measuring the mean fluorescence intensity of the labeled cells versus the background.
-
Assess photostability by acquiring a time-lapse series of images under continuous illumination and measuring the decay in fluorescence intensity over time.
-
Visualizing Experimental Workflows and Relationships
To better illustrate the concepts discussed, we provide the following diagrams created using the DOT language.
Caption: Mechanism of the TCO-Tetrazine bioorthogonal reaction.
Caption: Experimental workflow for comparing click chemistry dyes.
References
- 1. precisepeg.com [precisepeg.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Protocol for live-cell imaging of immune synapse formation and activation of CAR T cells against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. interchim.fr [interchim.fr]
Validating the Specificity of BP Fluor 488 TCO for Bioorthogonal Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for generating reliable and reproducible data. This guide provides an objective comparison of BP Fluor 488 TCO, a fluorescent probe for bioorthogonal labeling, with an alternative, and offers detailed experimental protocols to validate its labeling specificity.
This compound utilizes the rapid and highly selective inverse-electron demand Diels-Alder cycloaddition between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine moiety.[1][2] This bioorthogonal reaction is known for its exceptional kinetics and biocompatibility, proceeding efficiently under physiological conditions without the need for a copper catalyst.[1][2] A key feature of many tetrazine-dye conjugates is their fluorogenic nature, where the fluorescence of the dye is quenched by the tetrazine and significantly increases upon reaction with the TCO-tagged molecule of interest. This inherent property contributes to a higher signal-to-noise ratio by reducing background fluorescence from unreacted probes.[3]
Performance Comparison: this compound vs. a Common Alternative
To provide a clear comparison, we evaluate this compound against another widely used green fluorescent probe for bioorthogonal labeling, one that employs a different chemistry. The following table summarizes key performance metrics.
| Feature | This compound | Alternative Green Probe (e.g., Azide-activated) |
| Labeling Chemistry | TCO-tetrazine ligation (inverse-electron demand Diels-Alder) | Strain-promoted azide-alkyne cycloaddition (SPAAC) |
| Reaction Kinetics | Extremely fast (up to 30,000 M⁻¹s⁻¹) | Fast, but generally slower than TCO-tetrazine |
| Specificity | High, due to the unique reactivity of the TCO-tetrazine pair | High, with low cross-reactivity to biological functional groups |
| Fluorogenicity | Often exhibits a significant increase in fluorescence upon reaction | Can be designed to be fluorogenic, but not an inherent feature of all probes |
| Biocompatibility | Excellent, no catalyst required | Excellent, no catalyst required |
| Excitation Max. | ~494 nm | Typically ~495 nm for similar green fluorophores |
| Emission Max. | ~517 nm | Typically ~520 nm for similar green fluorophores |
Experimental Protocols for Validating Labeling Specificity
To ensure that the observed fluorescence signal originates specifically from the intended target, a series of validation experiments are crucial. Below are detailed protocols for cell-based and biochemical assays.
I. Cellular Imaging-Based Specificity Validation
This protocol describes how to validate the specificity of this compound labeling in a cellular context using fluorescence microscopy.
Materials:
-
Cells expressing the TCO-tagged protein of interest
-
Wild-type (WT) cells (not expressing the TCO-tagged protein) as a negative control
-
BP Fluor 488 Tetrazine
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Methodology:
-
Cell Seeding: Seed both the cells expressing the TCO-tagged protein and the WT cells onto coverslips in a multi-well plate and culture overnight.
-
Labeling:
-
Prepare a working solution of BP Fluor 488 Tetrazine in cell culture medium (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the BP Fluor 488 Tetrazine solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Remove the labeling solution and wash the cells three times with PBS to remove any unbound probe.
-
Fixation and Mounting:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filter sets for BP Fluor 488 (FITC channel) and DAPI.
-
Compare the fluorescence intensity between the cells expressing the TCO-tagged protein and the WT cells. Specific labeling should result in a significantly higher signal in the engineered cells.
-
Quantify the signal-to-noise ratio by measuring the mean fluorescence intensity of the labeled cells versus the background fluorescence in the WT cells.
-
II. Biochemical Validation of Labeling Specificity (SDS-PAGE)
This protocol utilizes a gel-based assay to confirm the covalent and specific labeling of the target protein.
Materials:
-
Cell lysates from cells expressing the TCO-tagged protein and WT cells
-
BP Fluor 488 Tetrazine
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and running buffer
-
Fluorescence gel imager
-
Coomassie stain or Western blot reagents
Methodology:
-
Protein Labeling:
-
Incubate the cell lysates with BP Fluor 488 Tetrazine (typically 10-50 µM) for 1 hour at room temperature.
-
-
SDS-PAGE:
-
Add SDS-PAGE loading buffer to the labeled lysates, heat at 95°C for 5 minutes, and load onto an SDS-PAGE gel.
-
-
In-Gel Fluorescence Imaging:
-
After electrophoresis, visualize the gel using a fluorescence imager with an excitation source and emission filter appropriate for BP Fluor 488.
-
A fluorescent band should appear at the molecular weight corresponding to the TCO-tagged protein only in the lysate from the engineered cells.
-
-
Total Protein Staining/Western Blot:
-
Subsequently, stain the gel with Coomassie blue or perform a Western blot for the protein of interest to confirm equal protein loading and the presence of the target protein in both lysates.
-
Visualizing the Workflow and Mechanism
To further clarify the processes, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.
References
BP Fluor 488 TCO: A Head-to-Head Comparison for Super-Resolution Microscopy
For researchers, scientists, and drug development professionals navigating the expanding landscape of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-quality, reproducible results. This guide provides an objective comparison of BP Fluor 488 TCO, a green-emitting fluorescent dye, with its key alternatives, supported by available experimental data and detailed protocols to aid in informed decision-making for advanced imaging applications.
This compound is a bright, photostable fluorescent dye designed for the 488 nm laser line, with excitation and emission maxima at approximately 499 nm and 520 nm, respectively[1]. It is frequently marketed as an equivalent to the popular Alexa Fluor 488 TCO[1][2]. The trans-cyclooctene (B1233481) (TCO) moiety enables bioorthogonal labeling through a rapid and highly specific inverse-electron-demand Diels-Alder cycloaddition reaction with tetrazine-modified molecules[2]. This labeling strategy is particularly advantageous for live-cell imaging due to its fast kinetics and biocompatibility[2].
Performance in Super-Resolution Microscopy: A Comparative Analysis
The performance of a fluorophore in localization-based super-resolution techniques, such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM), is critically dependent on its photophysical properties. Key metrics include photon yield, localization precision, on/off duty cycle, and photoswitching kinetics.
While direct quantitative data for this compound in super-resolution microscopy is limited in publicly available literature, we can infer its expected performance based on its structural similarity to Alexa Fluor 488 and the general characteristics of fluorophores in this spectral class.
| Property | This compound (Expected) | Alexa Fluor 488 TCO | ATTO 488 TCO | Cy3B TCO |
| Excitation Max (nm) | ~499 | ~495 | ~501 | ~559 |
| Emission Max (nm) | ~520 | ~519 | ~523 | ~570 |
| Photon Yield | High | High | High | Very High (~1365 photons/event in MEA buffer) |
| Localization Precision | High | High | High | High (~22 nm) |
| On/Off Duty Cycle | Low | Low | Low | Very Low (~0.0002 in MEA buffer) |
| Photoswitching | Reversible | Reversible | Reversible | Reversible |
Table 1: Comparison of Photophysical Properties of Green-Emitting Dyes for Super-Resolution Microscopy. Data for this compound is inferred based on its equivalence to Alexa Fluor 488. Data for Cy3B is provided as a benchmark for a high-performance red-emitting dye in STORM.
Key Considerations for Dye Selection:
-
Photon Yield: A higher photon output per switching event directly translates to improved localization precision, a critical factor for resolving fine subcellular structures.
-
On/Off Duty Cycle: A low duty cycle (the fraction of time the fluorophore is in the "on" state) is crucial to ensure that only a sparse subset of molecules is fluorescent at any given time, allowing for their individual localization.
-
Photoswitching Kinetics: The rates of switching between the fluorescent "on" and dark "off" states influence the acquisition speed and the overall quality of the reconstructed super-resolution image.
While this compound is expected to perform similarly to Alexa Fluor 488 TCO, subtle differences in their molecular structure could lead to variations in these key parameters under specific experimental conditions. Researchers are encouraged to perform their own characterizations for demanding applications.
Experimental Protocols
Detailed below are generalized protocols for labeling and imaging with TCO-functionalized dyes for super-resolution microscopy. These should be adapted based on the specific cell type, target molecule, and imaging setup.
Protocol 1: Live-Cell Labeling via TCO-Tetrazine Ligation
This protocol outlines the steps for labeling a tetrazine-modified protein of interest with a TCO-conjugated fluorescent dye in living cells.
Protocol 2: dSTORM Imaging of Labeled Cells
This protocol provides a general workflow for acquiring dSTORM data from cells labeled with a photoswitchable dye like this compound.
Signaling Pathway Visualization
The TCO-tetrazine ligation strategy is a powerful tool for visualizing specific components of signaling pathways with high precision. For example, researchers can label a specific receptor protein on the cell surface and track its clustering and trafficking upon ligand binding.
Conclusion
This compound presents a viable and effective option for super-resolution microscopy, particularly for live-cell applications utilizing bioorthogonal labeling. While it is positioned as an equivalent to Alexa Fluor 488 TCO, researchers should be mindful that subtle performance differences may exist. The choice between these and other alternative dyes will ultimately depend on the specific experimental requirements, including the desired brightness, photostability, and the specific demands of the super-resolution imaging modality being employed. The provided protocols offer a starting point for incorporating these powerful tools into advanced cellular imaging workflows.
References
A Researcher's Guide to 488 nm Dyes: A Comparative Analysis of Brightness and Photostability
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of an appropriate fluorophore is a critical determinant of experimental success. Dyes excitable by the common 488 nm laser line are workhorses in the lab, but their performance can vary significantly. This guide provides an objective comparison of the brightness and photostability of several popular 488 nm dyes, supported by experimental data and detailed protocols to aid in making informed decisions for your specific research needs.
Quantitative Comparison of 488 nm Dye Properties
The brightness of a fluorescent dye is a product of its ability to absorb light (molar extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield). Photostability, on the other hand, refers to a dye's resistance to photochemical degradation upon exposure to excitation light. The following table summarizes these key quantitative parameters for several commonly used 488 nm dyes.
| Dye | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | Fluorescence Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| Alexa Fluor™ 488 | 71,000 | 0.92[1] | 65,320 |
| FITC (Fluorescein Isothiocyanate) | 75,000[2] | 0.92[2] | 69,000 |
| DyLight™ 488 | 70,000 | High (not specified) | Not specified |
| CF®488A | 70,000 | Not specified | Not specified |
| ATTO™ 488 | 90,000[3][4] | 0.80[5] | 72,000 |
Photostability Comparison
While quantitative data for photobleaching quantum yields are not uniformly available for all dyes, qualitative and experimental comparisons consistently demonstrate the superior photostability of modern dyes like Alexa Fluor™ 488 and DyLight™ 488 over the traditional FITC. For instance, in one study, after a period of continuous illumination, Alexa Fluor™ 488 and DyLight™ 488 retained a significantly higher percentage of their initial fluorescence compared to FITC. Alexa Fluor™ 488 is often cited for its exceptional resistance to photobleaching, making it a robust choice for demanding imaging applications.[1] ATTO™ 488 is also recognized for its high photostability, a desirable characteristic for single-molecule detection and high-resolution microscopy.[5][6][7][8]
Experimental Protocols
To ensure transparency and reproducibility, the following sections detail the methodologies for quantifying the key performance metrics of fluorescent dyes.
Determining Fluorescence Quantum Yield: The Comparative Method
The relative fluorescence quantum yield of a sample can be determined by comparing it to a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield (e.g., fluorescein (B123965) in 0.1 M NaOH, Φ = 0.95)
-
Sample dye of unknown quantum yield
-
Solvent (ensure the same solvent is used for both standard and sample, or apply a refractive index correction)
Procedure:
-
Prepare a series of dilutions for both the standard and the sample dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, with the same excitation wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the gradient (slope) of the linear fit for each plot.
-
Calculate the quantum yield of the sample (Φx) using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
Measuring Photostability: Determining Photobleaching Half-Life
This protocol outlines a standardized method for comparing the photostability of fluorescent dyes by measuring their photobleaching half-life (t1/2) under controlled illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera (e.g., EMCCD or sCMOS).
-
Microscope slides and coverslips.
-
Solutions of the fluorescent dyes to be compared at a standardized concentration (e.g., 1 µM).
-
Mounting medium (e.g., PBS or a commercially available antifade mounting medium).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare microscope slides with a thin layer of the fluorescent dye solution. For non-adherent dyes, a polymer matrix or other immobilization method may be necessary to prevent diffusion.
-
Microscope Setup:
-
Choose an appropriate objective lens and filter set for the dye being imaged.
-
Set the excitation light source to a constant and defined intensity. It is crucial to use the same intensity for all dyes being compared.
-
Adjust the camera settings (exposure time, gain) to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (t=0).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region with no dye.
-
Normalize the fluorescence intensity at each time point (It) to the initial intensity (I0).
-
Plot the normalized fluorescence intensity (It/I0) versus time.
-
Fit the resulting photobleaching curve to a single exponential decay function: I(t) = I0 * e-kt, where 'k' is the photobleaching rate constant.
-
Calculate the photobleaching half-life (t1/2) using the formula: t1/2 = ln(2) / k . A longer half-life indicates greater photostability.
-
Visualizing Key Concepts and Workflows
To further clarify the relationships between key photophysical properties and the experimental processes, the following diagrams are provided.
References
- 1. optolongfilter.com [optolongfilter.com]
- 2. benchchem.com [benchchem.com]
- 3. ATTO 488 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. atto-tec.com [atto-tec.com]
- 6. shop.tdblabs.se [shop.tdblabs.se]
- 7. atto-tec.com [atto-tec.com]
- 8. ATTO-TEC GmbH [atto-tec.com]
BP Fluor 488 TCO: A Comparative Guide to Bioorthogonal Labeling
In the rapidly evolving landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) has emerged as a leading strategy for biological research.[1][2] This guide provides a detailed comparison of BP Fluor 488 TCO, a fluorescent probe utilizing this chemistry, with other common bioorthogonal ligation techniques. The information presented here is intended for researchers, scientists, and drug development professionals seeking to employ the most effective tools for their specific applications in live-cell imaging, drug delivery, and in vivo studies.[1]
Performance Comparison of Bioorthogonal Chemistries
The efficacy of bioorthogonal reactions is primarily evaluated based on their reaction kinetics, specificity, and biocompatibility. The tetrazine-TCO ligation consistently demonstrates superior performance in these areas, particularly when compared to the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
A key metric for comparing these reactions is the second-order rate constant (k₂), which quantifies the reaction speed. As illustrated in the table below, the tetrazine-TCO ligation exhibits exceptionally fast kinetics, orders of magnitude greater than CuAAC and SPAAC.[1][3] This rapid reactivity is crucial for applications where low concentrations of labeling reagents are required or when temporal resolution is critical.[4]
| Feature | Tetrazine-TCO Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000[1] | 10 - 10⁴[1] | ~1[1] |
| Biocompatibility | Excellent (copper-free)[1] | Limited in vivo due to copper cytotoxicity[1] | Excellent (copper-free)[1] |
| Reaction Conditions | Aqueous media, room temperature[1] | Requires copper catalyst, often with ligands | No catalyst required |
| Specificity | High specificity for tetrazine[1] | Azides and alkynes are largely bioorthogonal | Azides and cyclooctynes are largely bioorthogonal |
Cross-Reactivity and Specificity of this compound
This compound leverages the high specificity of the trans-cyclooctene moiety for tetrazines.[5] This bioorthogonal pair is characterized by its inertness towards naturally occurring functional groups found in biological systems, such as amines and thiols.[1][6] This high degree of specificity minimizes off-target labeling and ensures that the fluorescent signal originates solely from the intended target.
While the TCO moiety is generally stable, some studies have noted a slow deactivation in serum over a 24-hour period, which may be a consideration for long-term in vivo experiments.[7] Additionally, it has been reported that "ordinary" trans-cyclooctenes exhibit a slow reaction with sulfenic acids.[8] However, for the vast majority of biological applications, the cross-reactivity of the TCO group is negligible, making it a highly reliable tool for specific labeling.
Experimental Protocols
General Protocol for Bioorthogonal Labeling of Proteins
This protocol outlines a general workflow for labeling a protein of interest with this compound.
1. Introduction of the TCO Moiety:
-
The TCO group is typically introduced to the target protein via genetic code expansion, where a non-canonical amino acid bearing a TCO handle is incorporated during protein synthesis.
-
Alternatively, a TCO-NHS ester can be used to label the protein through reaction with primary amines (e.g., lysine (B10760008) residues).
2. Labeling with BP Fluor 488 Tetrazine:
-
The TCO-modified protein is then incubated with a tetrazine-functionalized fluorescent probe, such as BP Fluor 488 Tetrazine.
-
The reaction is typically carried out in a biocompatible buffer (e.g., PBS) at room temperature.
3. Monitoring the Reaction:
-
The progress of the ligation can be monitored spectrophotometrically by observing the disappearance of the characteristic tetrazine absorbance at approximately 520 nm.[1][6]
Workflow for Intracellular Protein Labeling
Signaling Pathways and Logical Relationships
The tetrazine-TCO ligation is a direct and irreversible reaction, forming a stable dihydropyridazine (B8628806) linkage. This simplicity is a significant advantage, as it does not involve complex signaling cascades or intermediates that could interfere with biological processes.
The Inverse-Electron-Demand Diels-Alder Reaction
Conclusion
This compound, and the underlying tetrazine-TCO ligation chemistry, offers a powerful and versatile tool for researchers in the life sciences. Its exceptionally fast reaction kinetics, high specificity, and excellent biocompatibility make it a superior choice for a wide range of applications, from in vitro studies to in vivo imaging.[1][2] The minimal cross-reactivity of the TCO moiety ensures highly specific labeling, providing confidence in the resulting experimental data. As the field of bioorthogonal chemistry continues to advance, the tetrazine-TCO ligation is poised to remain a cornerstone technique for the precise and non-invasive study of biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, Alexa Fluor 488 TCO equivalent, 2766559-05-9 | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual-reactivity trans-cyclooctenol probes for sulfenylation in live cells and affinity bioorthogonal chemistry tags for site-selective synthesis of protein-protein and protein-material conjugates [udspace.udel.edu]
A Comparative Guide to BP Fluor 488 TCO for Bioorthogonal Labeling
For researchers in the fields of cell biology, chemical biology, and drug development, the selection of fluorescent probes for bioorthogonal labeling is a critical decision that directly impacts experimental outcomes. The inverse-electron demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a premier bioorthogonal reaction known for its exceptionally fast kinetics and biocompatibility. This guide provides a quantitative analysis of BP Fluor 488 TCO, a green-fluorescent dye, and compares its performance with other common alternatives in the 488 nm spectral range.
Quantitative Comparison of Fluorescent TCO Probes
The selection of a fluorescent dye is often based on its key photophysical properties. A high molar extinction coefficient leads to greater photon absorption, while a high quantum yield results in more efficient emission of absorbed energy as fluorescence. Together, these factors contribute to the overall brightness of the fluorophore. The table below summarizes the key spectral properties of this compound and its common alternatives, Alexa Fluor 488 TCO and DyLight 488 TCO.
| Property | This compound | Alexa Fluor 488 TCO | DyLight 488 TCO |
| Excitation Maximum (nm) | 494[1] | 495[2] | 493[3] |
| Emission Maximum (nm) | 517[1] | 519[2] | 518[3] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 73,000[1] | 71,800[2] | 70,000[3] |
| Quantum Yield (Φ) | ~0.92 | 0.91[2] | Not specified for TCO variant |
| Brightness (Extinction Coefficient x Quantum Yield) | ~67,160 | 65,338 | Not determinable |
Note: The quantum yield for this compound is inferred from the value reported for BP Fluor 488 Azide (B81097) (0.92)[4], as the fluorophore core is identical. Brightness is calculated as a product of the molar extinction coefficient and the quantum yield.
Experimental Protocols
Bioorthogonal Labeling of Tetrazine-Modified Biomolecules with TCO-Functionalized Dyes
This protocol provides a general guideline for labeling tetrazine-modified proteins in a cellular context.
Materials:
-
Tetrazine-modified cells or biomolecule of interest
-
This compound (or alternative TCO-dye)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF for stock solution preparation
-
Cell culture medium
Procedure:
-
Prepare TCO-Dye Stock Solution: Dissolve the TCO-functionalized dye in anhydrous DMSO or DMF to create a 1-10 mM stock solution.
-
Prepare Labeling Solution: Dilute the TCO-dye stock solution in pre-warmed cell culture medium or PBS to the desired final labeling concentration (typically 5-50 µM). The optimal concentration should be determined empirically.
-
Labeling Reaction:
-
For live-cell labeling, remove the culture medium from the tetrazine-modified cells and replace it with the labeling solution.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
For labeling purified biomolecules, add the TCO-dye solution to the tetrazine-modified biomolecule in a suitable buffer. The reaction is typically complete within 30-60 minutes at room temperature.[6]
-
-
Washing:
-
For cells, gently wash the cells two to three times with pre-warmed culture medium or PBS to remove any unbound dye.
-
-
Imaging: The labeled cells or biomolecules are now ready for fluorescence imaging.
Fluorescence Microscopy Protocol for Labeled Cells
Materials:
-
Labeled cells on a glass-bottom dish or coverslip
-
Fluorescence microscope equipped with a 488 nm laser line and appropriate emission filters (e.g., 525/50 nm).
Procedure:
-
Microscope Setup: Turn on the fluorescence microscope and allow the light source to warm up. Select the appropriate filter set for the 488 nm channel.
-
Sample Mounting: Place the dish or slide with the labeled cells on the microscope stage.
-
Image Acquisition:
-
Bring the cells into focus using brightfield or DIC imaging.
-
Switch to the fluorescence channel.
-
Adjust the exposure time and laser power to obtain a well-exposed image with a good signal-to-noise ratio, while minimizing photobleaching.
-
Capture images of the fluorescently labeled structures.
-
Visualizing the Workflow and Reaction
To better understand the processes involved, the following diagrams illustrate the bioorthogonal reaction and a typical experimental workflow.
References
- 1. This compound, Alexa Fluor 488 TCO equivalent, 2766559-05-9 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. BP Fluor 488 Azide, Alexa Fluor 488 azide equivalent, 1006592-63-7 | BroadPharm [broadpharm.com]
- 5. Comparison of a chimeric anti-carcinoembryonic antigen antibody conjugated with visible or near-infrared fluorescent dyes for imaging pancreatic cancer in orthotopic nude mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Green Fluorophores: BP Fluor 488 TCO vs. DyLight 488
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical determinant of experimental success, directly impacting sensitivity, specificity, and the reliability of imaging and detection assays. This guide provides a detailed comparison of two popular green fluorescent dyes: BP Fluor 488 TCO and DyLight 488. We will delve into their chemical properties, performance characteristics, and primary applications, supported by experimental protocols to aid in your experimental design.
At a Glance: Key Performance Characteristics
The following table summarizes the key quantitative data for this compound and DyLight 488, offering a direct comparison of their optical properties.
| Property | This compound | DyLight 488 |
| Excitation Maximum | 494 nm[1] | 493 nm[2][3][4] |
| Emission Maximum | 517 nm[1] | 518 nm |
| Molar Extinction Coefficient | ~73,000 cm⁻¹M⁻¹ | ~70,000 cm⁻¹M⁻¹ |
| Quantum Yield | High (0.91 for the base fluorophore) | High (precise value not consistently published) |
| Recommended Laser Line | 488 nm | 488 nm |
| Primary Conjugation Method | Bioorthogonal (Inverse-electron demand Diels-Alder cycloaddition) | Amine-reactive (e.g., NHS ester) |
| Key Application | Live-cell imaging, in vivo studies, specific labeling of engineered biomolecules | Immunofluorescence, Flow Cytometry, ELISA |
Core Distinctions: Conjugation Chemistry and Applications
The most significant difference between this compound and DyLight 488 lies in their intended conjugation chemistry, which in turn dictates their primary applications.
This compound: Precision through Bioorthogonal Chemistry
This compound is engineered for bioorthogonal labeling. The trans-cyclooctene (B1233481) (TCO) group reacts with a tetrazine-modified target molecule in a highly specific and rapid inverse-electron demand Diels-Alder cycloaddition. This "click chemistry" reaction is exceptionally fast and occurs efficiently under physiological conditions without the need for catalysts, making it ideal for labeling biomolecules in living cells and even in whole organisms.
Key Advantages of this compound:
-
High Specificity: The TCO-tetrazine reaction is highly selective, minimizing off-target labeling and background noise.
-
Live-Cell and In Vivo Imaging: Its biocompatibility allows for the precise labeling of molecules in their native environment.
-
Site-Specific Labeling: When combined with genetic code expansion technologies, it enables the labeling of proteins at specific amino acid residues.
DyLight 488: A Versatile Tool for Immunodetection
DyLight 488 is a high-performance fluorophore typically supplied with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. This allows for straightforward conjugation to the primary amines found in the lysine (B10760008) residues of antibodies and other proteins. This makes it a workhorse for a wide range of immunodetection applications.
Key Advantages of DyLight 488:
-
High Brightness and Photostability: DyLight 488 is known for its intense fluorescence and resistance to photobleaching, which is advantageous for demanding imaging applications.
-
Broad Applicability: It is widely used in established protocols for immunofluorescence (IF), immunohistochemistry (IHC), flow cytometry, and ELISAs.
-
pH Insensitivity: It maintains its fluorescence over a broad pH range (pH 4-9), ensuring reliable performance in various buffer systems.
While some sources claim DyLight 488 is brighter than spectrally similar dyes like Alexa Fluor 488, at least one study has shown Alexa Fluor 488 to be significantly brighter in a specific application. This highlights that performance can be context-dependent.
Experimental Protocols
Below are detailed methodologies for key experiments utilizing each fluorophore.
Protocol 1: Bioorthogonal Labeling of Live Cells with this compound
This protocol outlines the general steps for labeling a tetrazine-modified cell surface protein with this compound.
-
Cell Preparation: Culture cells expressing the tetrazine-modified target protein to the desired confluency in a suitable imaging dish.
-
Preparation of Labeling Solution: Prepare a working solution of this compound in a biocompatible buffer (e.g., PBS or cell culture medium) at a final concentration typically ranging from 1 to 10 µM.
-
Labeling: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound fluorophore.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with a standard 488 nm excitation source and appropriate emission filters.
Protocol 2: Indirect Immunofluorescence with DyLight 488-Conjugated Secondary Antibody
This protocol describes a standard indirect immunofluorescence procedure for fixed cells.
-
Cell Seeding and Fixation: Grow cells on coverslips to 60-80% confluency. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the DyLight 488-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Final Washes and Mounting: Wash the cells three times with PBS for 5 minutes each. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with a 488 nm laser and appropriate filters.
Signaling Pathways and Logical Relationships
The choice between this compound and DyLight 488 is fundamentally a decision based on the experimental question and the desired labeling strategy.
Conclusion
Both this compound and DyLight 488 are excellent green fluorophores, but they are not interchangeable. This compound excels in applications requiring high specificity and biocompatibility, such as live-cell imaging and in vivo studies, due to its bioorthogonal TCO-tetrazine ligation chemistry. In contrast, DyLight 488 is a robust and versatile choice for established immunodetection methods like immunofluorescence and flow cytometry, where its bright and photostable signal is a significant advantage. The selection between these two powerful tools should be guided by the specific requirements of your experimental design and the nature of the target you wish to visualize.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling BP Fluor 488 TCO
This guide provides crucial safety protocols and logistical plans for the handling and disposal of BP Fluor 488 TCO, a fluorescent dye used in bioconjugation reactions. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure to skin, eyes, and respiratory tract. The minimum required PPE is outlined below.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Prevents skin contact with the chemical. Double gloving is recommended for enhanced protection. |
| Eye Protection | Safety Goggles | ANSI Z87.1 compliant, with side shields | Protects eyes from splashes and aerosols. |
| Body Protection | Laboratory Coat | Full-length, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | Recommended when handling the solid compound to avoid inhalation of fine particles. | |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Plan: Handling and Usage
This section details the step-by-step procedure for safely handling this compound from vial to experimental use.
1. Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary materials: this compound vial, appropriate solvent (e.g., DMSO, DMF), micropipettes, pipette tips, and reaction vessel.
-
Put on all required personal protective equipment as specified in the table above.
2. Reconstitution of the Dye:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully open the vial inside a fume hood.
-
Using a calibrated micropipette, add the required volume of anhydrous solvent to the vial to achieve the desired stock concentration.
-
Gently vortex or pipette the solution up and down to ensure the dye is fully dissolved. Avoid vigorous shaking to prevent aerosol formation.
3. Experimental Use:
-
Transfer the desired amount of the dye stock solution to the reaction vessel using a clean micropipette.
-
Immediately cap the stock solution vial and store it at the recommended temperature (-20°C)[1][2][3].
-
Proceed with the bioorthogonal reaction as per your experimental protocol.
Disposal Plan
Proper disposal of chemical waste is critical to laboratory safety and environmental responsibility. Follow these steps for the disposal of waste containing this compound.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including pipette tips, microfuge tubes, and gloves, should be considered hazardous waste.
-
Segregate liquid waste containing the dye from solid waste.
2. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound") and any solvents present.
-
Store the waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.
3. Solid Waste Disposal:
-
Collect all contaminated solid waste (e.g., gloves, pipette tips, paper towels) in a designated, sealed, and clearly labeled hazardous waste bag or container.
-
Do not dispose of this waste in the regular trash.
4. Final Disposal:
-
Once the waste containers are full, arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office.
-
Follow all institutional and local regulations for hazardous waste disposal.
References
- 1. This compound, Alexa Fluor 488 TCO equivalent, 2766559-05-9 | BroadPharm [broadpharm.com]
- 2. BP Fluor 488 Tetrazine, Alexa Fluor 488 tetrazine equivalent, 1466419-80-6 | BroadPharm [broadpharm.com]
- 3. BP Fluor 488 tetrazine, 5-isomer, Alexa Fluor 488 tetrazine, 5-isomer equivalent | BroadPharm [broadpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
